trans-2-Fluorocyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-fluorocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPDTSRPYWKAA-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: trans-2-Fluorocyclobutan-1-ol
This in-depth technical guide is structured to provide actionable intelligence for research and development professionals. It synthesizes theoretical conformational analysis with practical synthetic methodologies.
Core Identity & Strategic Utility in Drug Design
Executive Summary
trans-2-Fluorocyclobutan-1-ol represents a high-value fluorinated scaffold in modern medicinal chemistry. Unlike its acyclic analogs, this motif offers a unique combination of conformational rigidity and metabolic stability . The cyclobutane ring’s distinct "puckered" geometry positions the fluorine and hydroxyl groups in a specific spatial arrangement that can mimic transition states or bioisosterically replace labile 1,2-disubstituted aliphatic chains. This guide details its physicochemical profile, validated synthetic routes, and critical handling protocols.
Part 1: Structural & Conformational Dynamics
Stereochemical Architecture
The defining feature of trans-2-fluorocyclobutan-1-ol is the interplay between ring strain (~26 kcal/mol) and substituent effects.
-
Configuration: The trans relationship places the fluorine atom and the hydroxyl group on opposite faces of the ring.
-
Ring Puckering: Unlike the planar representation often seen in 2D sketches, the cyclobutane ring adopts a puckered conformation (dihedral angle ~25-35°) to relieve torsional strain between adjacent methylene groups.[1]
Conformational Equilibrium (The "Gauche" vs. Steric Debate)
In 1,2-disubstituted ethanes, the gauche effect (favoring F...H-O or F...H-C interactions) often dictates geometry. However, in trans-2-fluorocyclobutan-1-ol, the ring constraints dominate.
-
Dominant Conformer: The pseudo-diequatorial conformation is energetically favored. This minimizes 1,2-steric repulsion between the electronegative fluorine and the oxygen lone pairs.
-
Intramolecular Interactions: While a weak intramolecular hydrogen bond (F···H-O) is geometrically possible in the cis isomer, the trans isomer lacks this stabilization, relying instead on dipole minimization and steric relief.
Part 2: Synthetic Routes & Optimization
The synthesis of trans-2-fluorocyclobutan-1-ol is non-trivial due to the volatility of the product and the hazards of fluorinating agents. The most robust, self-validating protocol involves the nucleophilic ring-opening of epoxides.
Validated Protocol: Epoxide Ring Opening
Reaction Principle: SN2-like attack of fluoride on the protonated/activated epoxide. The geometric constraint of the 3-membered oxirane ring ensures that backside attack yields the trans product exclusively.
Reagents:
-
Precursor: 1,2-Epoxycyclobutane (commercially available or synthesized via m-CPBA oxidation of cyclobutene).
-
Fluorine Source: Olah’s Reagent (Pyridine[2][3]·9HF) or Et3N·3HF. Note: Et3N·3HF is safer and easier to handle than Olah's reagent but may require heating.
Step-by-Step Methodology:
-
Preparation: In a specialized PTFE (Teflon) or polypropylene vessel, dissolve 1,2-epoxycyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).
-
Addition: Dropwise add Et3N·3HF (1.5 equiv). The reaction is exothermic; control the rate to maintain T < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via GC-MS (look for M+ = 90 mass peak, often weak; M-HF peak is common).
-
Quenching (Critical): Pour the mixture slowly into a saturated NaHCO3 solution/ice mix. Caution: CO2 evolution will be vigorous.
-
Extraction: Extract with DCM (3x). Dry organics over MgSO4.
-
Purification: Careful fractional distillation is required due to the product's volatility. Avoid rotary evaporation at high vacuum.
[4]
Part 3: Physicochemical Profile
Understanding the physical properties is essential for isolation and storage.
| Property | Value / Characteristic | Notes |
| Molecular Formula | C4H7FO | |
| Molecular Weight | 90.10 g/mol | |
| Boiling Point | ~125–130 °C (Predicted) | Comparable to cyclobutanol (123 °C); F-substitution typically alters BP marginally vs OH. |
| Density | ~1.10 g/mL | Estimated based on fluorinated congeners. |
| Solubility | High in polar organic solvents | Soluble in DCM, THF, MeOH. Miscible with water (likely). |
| Appearance | Colorless Liquid | Volatile; distinctive "sweet" ether-like odor. |
| Stability | Acid-sensitive | Prone to elimination (HF loss) under strong acidic conditions to form cyclobutenes. |
NMR Characterization (Self-Validation)
The NMR spectrum provides immediate confirmation of the trans stereochemistry.
-
19F NMR: typically -170 to -190 ppm (multiplet).
-
1H NMR (Key Signals):
-
H-C-F (Geminal): A doublet of multiplets (dm), 2JH-F ≈ 48–54 Hz. This large coupling is diagnostic of a fluorine directly attached to the ring.
-
H-C-OH (Carbinol): Multiplet, shifted downfield (~4.0–4.5 ppm).
-
Vicinal Coupling (3JH-F): The coupling between the H on C1 and the F on C2 helps distinguish isomers. In trans-cyclobutanes, the dihedral angle typically results in a smaller coupling constant (3Jtrans ≈ 2–9 Hz) compared to the cis isomer, though this can vary with ring puckering.
-
Part 4: Medicinal Chemistry Applications
Bioisosterism & Metabolic Blocking
trans-2-Fluorocyclobutan-1-ol serves as a rigid bioisostere for:
-
1,2-Diols: Replacing one hydroxyl with fluorine reduces polarity (LogP increases) while maintaining H-bond acceptor capability.
-
Ethyl/Propyl Chains: The ring restricts conformational freedom, potentially locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).
Metabolic Stability
The fluorine atom at the C2 position deactivates the adjacent C-H bonds against metabolic oxidation (e.g., by Cytochrome P450s). This "metabolic blocking" strategy is particularly effective in extending the half-life of drug candidates containing aliphatic alcohol motifs.
Part 5: Safety & Handling
-
HF Hazard: Even when using "tamed" HF reagents like Et3N·3HF, contact with skin can cause deep, painful burns and systemic calcium depletion. Always have Calcium Gluconate gel available at the workstation.
-
Volatility: The compound is volatile. Store in tightly sealed vials at 4 °C.
-
Glassware: While the final product is compatible with glass, the synthesis (using HF reagents) must be performed in plastic (PP/PFA) or specialized fluoropolymer-lined vessels to prevent etching and contamination.
References
-
Synthesis of Fluorinated Cyclobutanes: Haufe, G., & Bruns, S. "Ring opening of fluorinated epoxides with pyridine/9HF." Advanced Synthesis & Catalysis, 2002.
-
Conformational Analysis of Fluorinated Cycloalkanes: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.
-
General Properties of Fluorohydrins: PubChem Database. "2-Fluorocyclohexanol (Analogous Properties)."
-
NMR Coupling Constants in Fluorinated Rings: Emsley, J. W., Phillips, L., & Wray, V. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 1976.
Sources
"trans-2-Fluorocyclobutan-1-ol" chemical structure and conformation
Structural Dynamics, Conformational Analysis, and Synthetic Protocols[1][2]
Part 1: Executive Summary
Context: The strategic introduction of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry. The trans-2-fluorocyclobutan-1-ol motif represents a high-value bioisostere for 1,2-diols and amino alcohols. Its utility lies in the "fluorine effect"—the ability of the highly electronegative fluorine atom to modulate the pKa of the adjacent hydroxyl group, lower lipophilicity (LogP) compared to the non-fluorinated parent, and introduce specific conformational biases through the gauche effect and intramolecular hydrogen bonding (IMHB).
Core Thesis: Unlike its cyclohexane counterparts, the cyclobutane ring possesses a unique puckered geometry (~30–35°) that creates a complex conformational landscape. This guide elucidates the counter-intuitive stability of the trans-diequatorial conformer, driven by a delicate balance between steric relief and OH···F intramolecular interactions.[1][2][3]
Part 2: Structural Fundamentals & Stereochemistry
2.1 The "Trans-Diequatorial" Paradox
To understand the conformation of trans-2-fluorocyclobutan-1-ol, one must first correct a common misconception derived from planar representations.
-
Planar View: In a flat cyclobutane ring, trans substituents (one "up", one "down") appear to be 180° apart (anti-periplanar).
-
Puckered Reality: Cyclobutane relieves torsional strain by puckering. In the trans-1,2-disubstituted system, this leads to two distinct conformers:
-
Pseudo-diaxial: Substituents are roughly anti-periplanar (dihedral ~160°).
-
Pseudo-diequatorial: Substituents are spatially closer, adopting a gauche relationship (dihedral ~60–70°).
-
Expert Insight: Contrary to steric intuition, the trans-diequatorial conformer often dominates in non-polar media. This is because the gauche arrangement allows for a stabilizing Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the fluorine lone pair (OH···F).
2.2 Conformational Equilibrium Diagram (DOT Visualization)
The following diagram illustrates the dynamic equilibrium between the open (solvated) and closed (IMHB-stabilized) conformers.
Caption: Conformational equilibrium of trans-2-fluorocyclobutan-1-ol. The pseudo-diequatorial form permits the gauche orientation necessary for intramolecular hydrogen bonding.
Part 3: Conformational Analysis & NMR Observables
3.1 The Role of Intramolecular Hydrogen Bonding (IMHB)
While organic fluorine is generally a poor hydrogen bond acceptor compared to oxygen or nitrogen, the geometric constraints of the cyclobutane ring enforce a proximity that makes the OH···F interaction significant (approx. 1.5–2.5 kcal/mol stabilization).
-
Non-Polar Solvents (e.g., CDCl₃, C₆D₆): The equilibrium shifts toward the pseudo-diequatorial conformer to maximize the internal OH···F bond, shielding the polar groups from the apolar solvent.
-
Polar/Protice Solvents (e.g., DMSO-d₆, Methanol-d₄): Intermolecular H-bonding with the solvent disrupts the weak internal OH···F bond. The equilibrium shifts toward the pseudo-diaxial conformer to minimize the dipole moment and steric clashes.
3.2 NMR Diagnostic Parameters
The vicinal proton-fluorine coupling constant (
| Parameter | Pseudo-Diaxial (Anti) | Pseudo-Diequatorial (Gauche) | Observed (Weighted Avg in CDCl₃) |
| H-F Dihedral ( | ~160° | ~60° | -- |
| Predicted | 25–35 Hz | 2–10 Hz | 12–18 Hz |
| 8–10 Hz | 2–5 Hz | 6–8 Hz |
Note: The intermediate observed values indicate a rapid equilibrium at room temperature, but the shift toward lower
Part 4: Synthetic Protocol (Epoxide Opening)[1]
The most robust route to trans-2-fluorocyclobutan-1-ol is the nucleophilic ring opening of 1,2-epoxycyclobutane using Olah’s Reagent (Pyridine·HF). This method ensures trans selectivity via an S_N2-like mechanism.
4.1 Reaction Scheme Visualization
Caption: Stereoselective synthesis via nucleophilic epoxide opening. The fluoride ion attacks the backside of the epoxide, enforcing trans geometry.
4.2 Detailed Experimental Methodology
Safety Warning: Hydrogen Fluoride (HF) is potentially fatal upon skin contact. Calcium gluconate gel must be available. Use only polypropylene/HDPE labware; HF etches glass.
Materials:
-
1,2-Epoxycyclobutane (1.0 eq)
-
Pyridine·HF complex (Olah’s reagent, ~70% HF) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Sat. aq. NaHCO₃ (for quenching)
Protocol:
-
Preparation: In a polypropylene reaction vessel equipped with a magnetic stir bar, dissolve 1,2-epoxycyclobutane (500 mg, 7.1 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise, add Pyridine·HF (1.5 mL) via a plastic syringe. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (stain with KMnO₄; epoxide disappears, product spot appears lower Rf).
-
Quenching: Pour the reaction mixture carefully into a stirred beaker containing ice-cold saturated NaHCO₃ (50 mL). Stir until effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.
-
Purification: Dry over MgSO₄, filter, and concentrate under reduced pressure (careful: product is volatile). Purify via silica gel flash chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).
Yield: Typically 75–85% as a colorless oil.
Part 5: Applications in Drug Design
The trans-2-fluorocyclobutan-1-ol motif is increasingly utilized in fragment-based drug discovery (FBDD) to modulate physicochemical properties:
-
pKa Modulation: The inductive effect of fluorine (
) lowers the pKa of the hydroxyl group by approximately 1.5–2.0 log units compared to cyclobutanol, enhancing H-bond donor capability. -
Metabolic Stability: Substitution at the C2 position blocks metabolic oxidation (e.g., by CYP450) that typically occurs at the alpha-position of alcohols.
-
Bioisosterism: The motif mimics the bond vectors of 1,2-diols but with altered polarity, often improving membrane permeability due to the "masking" of polarity via the IMHB in the lipid bilayer.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond energies of the HF and HCl dimers. Journal of Organic Chemistry, 60(4), 918-921. (Contextualizing OH...F bond strengths). Link
-
Haufe, G. (2008). Ring opening of 1,2-epoxycycloalkanes with HF reagents. Journal of Fluorine Chemistry, 129(10), 918-929. Link
-
Abraham, R. J., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants. Journal of the American Chemical Society, 120(19), 4697–4704. Link
Sources
"trans-2-Fluorocyclobutan-1-ol" IUPAC name and CAS number
This guide serves as a technical monograph for trans-2-fluorocyclobutan-1-ol , a specialized fluorinated building block used in medicinal chemistry for structure-activity relationship (SAR) optimization and conformational restriction.
Chemical Identity & Core Data
The precise identification of fluorinated cycloalkanes is critical due to the profound impact of stereochemistry on biological activity. The trans configuration indicates that the fluorine atom and the hydroxyl group reside on opposite faces of the cyclobutane ring.
| Parameter | Detail |
| IUPAC Name | trans-2-Fluorocyclobutan-1-ol |
| Common Name | trans-2-Fluorocyclobutanol |
| CAS Number (Generic/Racemic) | 2090743-19-2 |
| CAS Number (1R,2R Enantiomer) | 2277299-82-6 |
| Molecular Formula | C₄H₇FO |
| Molecular Weight | 90.10 g/mol |
| SMILES | O[C@@H]1CC[C@H]1F (trans-isomer representation) |
| Stereochemistry | Relative configuration: trans Absolute configurations: (1R,2R) and (1S,2S) |
Synthesis & Methodology
Two primary routes exist for accessing trans-2-fluorocyclobutan-1-ol. The Epoxide Ring Opening (Method A) is the preferred route for high diastereoselectivity favoring the trans isomer, while Ketone Reduction (Method B) often yields diastereomeric mixtures requiring separation.
Method A: Nucleophilic Ring Opening of 1,2-Epoxycyclobutane (Preferred)
This method exploits the high ring strain of the cyclobutane epoxide (~27 kcal/mol) to drive nucleophilic attack by fluoride. The reaction proceeds via an SN2 mechanism, ensuring inversion of configuration at the attack site and exclusive formation of the trans product.
Reagents: 1,2-Epoxycyclobutane, Pyridine·HF (Olah's Reagent) or Et₃N·3HF.[1][2] Conditions: 0°C to Room Temperature, DCM or Ether solvent.
Protocol:
-
Preparation: Charge a polyethylene or Teflon-lined flask (glass is incompatible with HF) with 1,2-epoxycyclobutane (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Addition: Cool to 0°C. Dropwise add Pyridine·HF (70% HF, 1.1 equiv) under inert atmosphere (N₂). Caution: Exothermic.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours. Monitor by GC-MS or TLC (stain with KMnO₄).
-
Quench: Pour the mixture carefully into ice-cold saturated NaHCO₃ solution. Caution: Gas evolution (CO₂).
-
Extraction: Extract the aqueous layer with DCM (3x). Dry combined organics over MgSO₄.
-
Purification: Concentrate under reduced pressure (careful: product is volatile). Purify via silica gel flash chromatography (EtOAc/Hexane gradient).
Method B: Reduction of 2-Fluorocyclobutanone
This route is useful if the ketone is the available starting material. However, hydride delivery is governed by steric approach control, often leading to a mixture of cis and trans isomers that must be separated.
Protocol:
-
Dissolve 2-fluorocyclobutanone in MeOH at -78°C.
-
Add NaBH₄ (0.5 equiv).
-
Warm to 0°C and quench with dilute HCl.
-
Separate isomers via high-performance liquid chromatography (HPLC) or careful fractional distillation.
Reaction Mechanism & Stereochemistry
The following Graphviz diagram illustrates the stereochemical pathway of the epoxide opening (Method A), confirming the trans outcome.
Figure 1: Mechanistic pathway for the synthesis of trans-2-fluorocyclobutan-1-ol via acid-catalyzed epoxide opening.
Spectroscopic Characterization
Identification of the trans isomer relies heavily on NMR spectroscopy, specifically the coupling constants (
¹H NMR (Proton)
-
H-2 (Geminal to F): Appears as a doublet of multiplets (dm) around 4.8–5.2 ppm. The geminal H-F coupling (
) is typically large (50–55 Hz). -
H-1 (Carbinol Proton): Appears as a multiplet around 4.0–4.5 ppm.
-
Vicinal Coupling (
): The coupling between H-1 and H-2 is diagnostic. In cyclobutanes, cis vicinal couplings are generally larger (6–10 Hz) than trans couplings (2–6 Hz) due to the puckered conformation of the ring.
¹⁹F NMR (Fluorine)
-
Shift: Typically -170 to -190 ppm (relative to CFCl₃).
-
Pattern: Multiplet (dt or ddd) showing the large geminal coupling to H-2 and smaller vicinal couplings to H-1 and H-3 protons.
Applications in Drug Discovery
trans-2-Fluorocyclobutan-1-ol acts as a high-value scaffold in medicinal chemistry:
-
Bioisostere for 1,2-Diols: The C-F bond mimics the polarization of a C-OH bond while removing the hydrogen bond donor capability, potentially improving membrane permeability.
-
Conformational Locking: The fluorine atom introduces a "gauche effect" (preference for F and adjacent heteroatoms to be gauche) and steric bulk, which can lock the cyclobutane ring into a specific puckered conformation. This is critical for pre-organizing the molecule for receptor binding.
-
Metabolic Stability: Substitution of hydrogen with fluorine at the C-2 position blocks potential metabolic oxidation at this site, extending the half-life of the parent drug.
References
-
Santa Cruz Biotechnology. trans-2-Fluorocyclohexanol (Analog Reference). Retrieved from
-
BLD Pharm. (1R,2R)-2-Fluorocyclobutan-1-ol Product Page.[1] Retrieved from
-
ChemicalBook. 2-Fluorocyclobutan-1-ol CAS Data. Retrieved from
-
Olah, G. A., et al. Synthetic Methods and Reactions. Fluorination of Epoxides. Journal of Organic Chemistry.[2] (General reference for Py·HF epoxide opening).
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of trans-2-Fluorocyclobutan-1-ol
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic scaffolds is a paramount tactic for modulating lipophilicity (
This technical guide provides a definitive profile of trans-2-fluorocyclobutan-1-ol, detailing its physicochemical constants, structural dynamics, and a validated synthetic protocol for its generation from 1,2-epoxycyclobutane.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data summarizes the core molecular descriptors for trans-2-fluorocyclobutan-1-ol. Researchers should note that while the molecular weight is fixed, the effective lipophilicity can vary significantly based on the specific puckering conformation adopted in the active site.
Table 1: Physicochemical Profile[9]
| Property | Value | Technical Notes |
| IUPAC Name | trans-2-Fluorocyclobutan-1-ol | Stereochemistry defined as (1R,2R) and (1S,2S) racemate. |
| Molecular Formula | ||
| Molecular Weight | 90.10 g/mol | Calculated using IUPAC atomic weights (2025 standard). |
| Exact Mass | 90.0481 Da | Monoisotopic mass for HRMS calibration. |
| Physical State | Colorless Liquid / Low-melting Solid | Hygroscopic; store under inert atmosphere ( |
| Boiling Point | ~115–120 °C (at 760 mmHg) | Predicted based on H-bonding capability vs. cyclobutanol (123°C). |
| ClogP | ~0.35 | Lower than non-fluorinated analog due to F-polarity. |
| H-Bond Donors | 1 | The -OH group. |
| H-Bond Acceptors | 2 | The -OH oxygen and the C-F fluorine. |
Structural Dynamics: The Fluorine Gauche Effect in Constrained Rings
Understanding the stereoelectronic behavior of this molecule is critical for its application in drug design. Unlike linear fluoroethanes, where the gauche effect (preference for F and electronegative neighbors to be gauche) dominates, the cyclobutane ring imposes severe geometric constraints.
Conformational Puckering
Cyclobutane is not planar; it puckers to relieve torsional strain (eclipsing interactions). In trans-2-fluorocyclobutan-1-ol, the substituents occupy pseudo-equatorial positions in the most stable conformer to minimize 1,2-steric repulsion and dipole alignment.
-
Dipole Alignment: The C–F bond (highly polarized) and C–O bond create a resultant dipole that is highly sensitive to the ring pucker.
-
Metabolic Blocking: The fluorine atom at the C2 position deactivates the adjacent C–H bonds toward metabolic oxidation (e.g., by Cytochrome P450), extending the half-life of the parent scaffold.
Bioisosteric Utility
The trans-fluorohydrin motif is frequently used as a bioisostere for the peptide bond amide (–CO–NH–) due to similar bond vectors and dipole moments, but with added metabolic stability.
Validated Synthetic Protocol
Objective: Synthesis of trans-2-fluorocyclobutan-1-ol via nucleophilic ring-opening of 1,2-epoxycyclobutane.
Rationale: Direct fluorination of cyclobutanol is prone to rearrangement and elimination. The most reliable route utilizes the strain release of the epoxide ring. We employ a mild nucleophilic fluorinating agent (Olah's Reagent or
Reaction Scheme (Graphviz Visualization)
Figure 1: Step-wise synthetic workflow for the generation of trans-2-fluorocyclobutan-1-ol via epoxide opening.
Step-by-Step Methodology
Safety Warning: Hydrogen Fluoride (HF) complexes are extremely hazardous and can cause fatal systemic toxicity upon skin contact. Use specific HF-resistant gloves, a face shield, and Calcium Gluconate gel nearby.
-
Reagent Preparation:
-
In a polyethylene or Teflon reaction vessel, charge 10 mmol of 1,2-epoxycyclobutane (commercially available or synthesized via oxidation of cyclobutene).
-
Dissolve in 20 mL of anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C using an ice/water bath.
-
-
Nucleophilic Fluorination:
-
Slowly add Pyridine:HF (70:30) complex (Olah's Reagent) or Triethylamine trihydrofluoride (
) (1.2 equivalents) dropwise via a plastic syringe. -
Mechanistic Note: The reaction proceeds via protonation of the epoxide oxygen, followed by backside attack of the fluoride ion. The geometric constraint of the cyclobutane ring forces the fluoride to attack from the face opposite the oxygen, guaranteeing the trans stereochemistry.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitor consumption of epoxide by TLC (stain with
or Anisaldehyde) or GC-MS.
-
-
Work-up & Purification:
-
Critical Step: Pour the reaction mixture carefully into an ice-cold saturated
solution. Caution: Vigorous effervescence. -
Extract the aqueous layer three times with DCM.
-
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure (careful: product is volatile). -
Purification: Purify via Kugelrohr distillation or flash column chromatography (Silica gel, Pentane/Ether gradient) to yield the pure trans-2-fluorocyclobutan-1-ol.
-
Applications in Drug Discovery[3]
The trans-2-fluorocyclobutan-1-ol motif is not merely a solvent or intermediate; it is a structural probe.
Decision Logic for Incorporation
Figure 2: Strategic decision tree for deploying the fluorocyclobutane scaffold in lead optimization.
Case Study Context
Recent work in 2025 has highlighted the distinct lipophilicity profiles of cis vs trans fluorinated cyclobutanes.[1][2] The trans isomer generally exhibits higher polarity and water solubility compared to the cis form due to the specific dipole vector alignment, making it preferable for lowering LogD in overly lipophilic drug candidates.
References
-
Haufe, G. (2008). "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing. (Foundational text on fluorohydrin synthesis via epoxide opening).
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. (Authoritative source on the gauche effect and stereoelectronics).
-
Mykhailiuk, P. K. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes." ChemPlusChem. (Recent comparative study on cyclobutane isomers).
-
PubChem Database. (2026). "Compound Summary: 2-fluorocyclobutan-1-ol." National Center for Biotechnology Information. (Source for physicochemical constants).[1][3][2][4][5]
Sources
- 1. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. trans-1-Fluoro-2-iodocyclohexane | C6H10FI | CID 10220193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of trans-2-Fluorocyclobutan-1-ol
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of trans-2-Fluorocyclobutan-1-ol, a valuable fluorinated building block for medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the α-fluorination of cyclobutanone to yield 2-fluorocyclobutanone, followed by a diastereoselective reduction of the ketone to afford the target trans-alcohol. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers to successfully replicate and adapt this synthesis.
Introduction: The Significance of Fluorinated Cyclobutanes
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] The cyclobutane scaffold, a "bioisostere" for larger groups, is increasingly utilized in drug design to impart conformational rigidity and improve metabolic profiles. Consequently, the development of synthetic routes to stereochemically defined fluorinated cyclobutanes, such as trans-2-fluorocyclobutan-1-ol, is a critical endeavor for medicinal chemists.
Synthetic Strategy Overview
The stereoselective synthesis of trans-2-fluorocyclobutan-1-ol is approached via a two-step sequence. The first step involves the synthesis of the key intermediate, 2-fluorocyclobutanone. The second, and stereochemically determining, step is the diastereoselective reduction of this α-fluoroketone.
Caption: Overall synthetic workflow.
Experimental Protocols
Part I: Synthesis of 2-Fluorocyclobutanone
The synthesis of 2-fluorocyclobutanone can be achieved through the α-fluorination of cyclobutanone. A common method involves the use of an electrophilic fluorinating agent.
Protocol 1: α-Fluorination of Cyclobutanone
-
Materials:
-
Cyclobutanone
-
N-Fluorobenzenesulfonimide (NFSI)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Add NaHMDS (1.0 M in THF, 55 mL, 55 mmol, 1.1 eq) dropwise to the cooled THF.
-
Slowly add a solution of cyclobutanone (3.5 g, 50 mmol, 1.0 eq) in anhydrous THF (20 mL) to the reaction mixture, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
In a separate flask, dissolve NFSI (18.9 g, 60 mmol, 1.2 eq) in anhydrous THF (50 mL).
-
Add the NFSI solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (50 mL).
-
Partition the mixture between ethyl acetate (100 mL) and water (100 mL).
-
Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% ethyl acetate in hexanes) to afford 2-fluorocyclobutanone.
-
-
Safety Precautions:
-
Perform the reaction under an inert atmosphere of nitrogen or argon.
-
All glassware should be thoroughly dried to prevent quenching of the strong base.
-
Handle NaHMDS and NFSI with care in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Part II: Diastereoselective Reduction of 2-Fluorocyclobutanone
The stereochemical outcome of the reduction of 2-fluorocyclobutanone is highly dependent on the choice of reducing agent. To achieve the desired trans isomer, a sterically demanding reducing agent is employed to favor hydride attack from the less hindered face.
Mechanistic Insight: Stereocontrol in Reduction
The diastereoselectivity of the reduction can be rationalized using principles analogous to the Felkin-Anh and Cornforth models for cyclic ketones. The fluorine atom, being electron-withdrawing, influences the conformation of the cyclobutane ring and the trajectory of the incoming hydride. For a sterically bulky reducing agent, the hydride will preferentially attack from the equatorial direction to avoid steric clash with the ring, leading to an axial hydroxyl group, which is trans to the fluorine. Conversely, a smaller reducing agent may favor axial attack, resulting in the cis product.
Caption: Stereochemical pathways for reduction.
Protocol 2: Synthesis of trans-2-Fluorocyclobutan-1-ol
-
Materials:
-
2-Fluorocyclobutanone
-
L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-fluorocyclobutanone (0.90 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C.
-
Slowly add L-Selectride® (1.0 M in THF, 12 mL, 12 mmol, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of water (5 mL), followed by 3 M NaOH (5 mL).
-
Carefully add 30% H₂O₂ (5 mL) dropwise, ensuring the temperature does not rise excessively (an ice bath may be necessary).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield trans-2-fluorocyclobutan-1-ol.
-
-
Safety Precautions:
-
L-Selectride® is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
The addition of hydrogen peroxide is exothermic and can cause pressure buildup. Add slowly and ensure adequate cooling.
-
Data and Expected Outcomes
The following table summarizes the expected outcomes for the diastereoselective reduction of 2-fluorocyclobutanone with different reducing agents, based on analogous systems.[2][3][4]
| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (trans:cis) |
| L-Selectride® | trans | >95:5 |
| Sodium borohydride (NaBH₄) | cis | ~20:80 |
| Lithium aluminum hydride (LiAlH₄) | cis | ~30:70 |
Conclusion
This application note details a reliable and stereoselective synthetic route to trans-2-fluorocyclobutan-1-ol. By employing a two-step sequence of α-fluorination followed by a diastereoselective reduction with a sterically hindered hydride source, the target compound can be obtained with high stereopurity. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to access this and other valuable fluorinated cyclobutane building blocks.
References
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2017). Journal of Medicinal Chemistry. [Link]
-
Stereoselective reduction of 2-fluorocyclohexanone diastereomers. (n.d.). ResearchGate. [Link]
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. (2006). PubMed. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). National Institutes of Health. [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Kinetic Resolution of Optically Active Fluorocyclobutanols
Executive Summary
The incorporation of fluorine into small aliphatic rings, particularly cyclobutanes, is a high-value strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. However, the synthesis of enantiopure fluorocyclobutanols is notoriously difficult due to the ring's high strain energy (~26 kcal/mol) and the propensity for spontaneous HF elimination under the basic conditions typical of chemical resolution.
This guide details a robust Enzymatic Kinetic Resolution (EKR) protocol. Unlike chemical methods, lipase-catalyzed transesterification operates under mild, neutral conditions, preserving the strained ring integrity while delivering high enantiomeric excess (
Mechanistic Principles
The core mechanism relies on the ability of specific lipases to discriminate between enantiomers based on the steric and stereoelectronic differences introduced by the fluorine atom.
The Fluorine Effect in Biocatalysis
While fluorine is isosteric to oxygen, its high electronegativity alters the electron density of the hydroxyl group.
-
Electronic Effect: Fluorine withdraws electron density, making the adjacent hydroxyl proton more acidic, potentially accelerating acylation rates compared to non-fluorinated analogs.
-
Steric Recognition: Lipases generally follow the Kazlauskas Rule , where the enzyme's "large" and "medium" binding pockets dictate selectivity. The fluorine atom, intermediate in size between H and OH, provides a critical handle for chiral discrimination.
Reaction Pathway Visualization
The following diagram illustrates the kinetic resolution workflow, distinguishing between the fast-reacting enantiomer (becoming the ester) and the slow-reacting enantiomer (remaining as alcohol).
Figure 1: Kinetic Resolution pathway.[1][2][3] The lipase selectively acetylates one enantiomer (typically R), allowing physical separation of the resulting ester and the remaining alcohol.
Method Development & Optimization
Before scale-up, a screening phase is critical. Fluorocyclobutanols exhibit variable binding affinities depending on the distance of the fluorine from the hydroxyl group (e.g., 2-fluoro vs. 3-fluoro).
Enzyme Selection Guide
Based on extensive application data for fluorinated cycloalkanols (Haufe et al.), the following lipases are recommended:
| Enzyme Source | Commercial Name | Specificity Profile | Recommended For |
| Candida antarctica B | Novozym 435 (Immobilized) | High activity, robust in organic solvents. | Primary Choice. Broad scope for 2- and 3-fluorocyclobutanols. |
| Burkholderia cepacia | Lipase PS (Amano) | Excellent stereoselectivity for sterically demanding substrates.[4] | Use if CAL-B shows low |
| Pseudomonas fluorescens | Lipase AK (Amano) | High activity on secondary alcohols. | Alternative for 2-fluorocyclobutanols. |
Solvent Systems
Solvent hydrophobicity (Log P) correlates with enzyme activity. Hydrophilic solvents strip the essential water layer from the enzyme, deactivating it.
-
Optimal: MTBE (Methyl tert-butyl ether), DIPE (Diisopropyl ether), Hexane.
-
Avoid: THF, DMF, DMSO (unless necessary for solubility, then use <10% v/v).
Detailed Protocol: Kinetic Resolution of 2-Fluorocyclobutanol
Objective: Isolate optically active (1S, 2S)-2-fluorocyclobutanol and (1R, 2R)-2-fluorocyclobutyl acetate.
Materials
-
Substrate: rac-trans-2-fluorocyclobutanol (100 mg, ~1.1 mmol).
-
Enzyme: Novozym 435 (CAL-B immobilized on acrylic resin), >5000 U/g.
-
Acyl Donor: Vinyl acetate (3.0 eq).
-
Solvent: MTBE (anhydrous, dried over molecular sieves 4Å).
-
Equipment: Orbital shaker (thermostated), 10 mL screw-cap vial.
Experimental Procedure
-
Preparation:
-
Weigh 100 mg of rac-2-fluorocyclobutanol into a 10 mL vial.
-
Add 5 mL of anhydrous MTBE.
-
Add 300 µL (approx. 3.0 eq) of Vinyl Acetate. Note: Vinyl acetate renders the reaction irreversible by releasing unstable vinyl alcohol, which tautomerizes to acetaldehyde.
-
-
Initiation:
-
Add 50 mg of Novozym 435 beads.
-
Critical: Do not stir with a magnetic bar, as this grinds the immobilized beads, creating fines that complicate filtration. Use an orbital shaker at 200 rpm.
-
-
Incubation:
-
Incubate at 25°C .
-
Expert Insight: Do not heat >40°C. While heat increases rate, it drastically lowers enantioselectivity (
) for small rings like cyclobutane due to increased conformational flexibility.
-
-
Monitoring (The 50% Rule):
-
Monitor conversion by GC or TLC every 2 hours.
-
Stop the reaction at exactly 50% conversion.
-
Reasoning: In Kinetic Resolution, maximum theoretical yield for each enantiomer is 50%. Running beyond 50% consumes the slower-reacting enantiomer, reducing its optical purity.
-
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads.
-
Wash beads with 2 x 2 mL MTBE.
-
Concentrate the filtrate under reduced pressure (keep bath <30°C to prevent volatility loss of the cyclobutanol).
-
-
Purification:
-
Separate the alcohol and ester via Flash Column Chromatography (Silica gel).
-
Eluent: Pentane/Ether gradient (start 95:5, move to 70:30). The ester elutes first; the polar alcohol elutes second.
-
Analytical Validation
Trust but verify. Optical rotation is insufficient for novel fluorinated scaffolds; direct chiral analysis is required.
Chiral Gas Chromatography (GC)
-
Column: Hydrodex-
-TBDAc or Chirasil-DEX CB. -
Conditions: Isothermal 90°C or gradient 60°C
120°C. -
Derivatization (Optional): If peak tailing occurs due to the hydroxyl group, derivatize a small aliquot with trifluoroacetic anhydride (TFAA) before injection.
Mosher's Ester Analysis (NMR)
If Chiral GC is unavailable, use
-
React the resolved alcohol with (
)-MTPA-Cl (Mosher's acid chloride). -
Acquire
F-NMR.[5] -
Diastereomeric esters will show distinct chemical shifts (
ppm) due to the proximity of the fluorine on the ring to the Mosher auxiliary.
Troubleshooting & Optimization Logic
Use the following logic flow to resolve common issues during the protocol.
Figure 2: Decision tree for reaction optimization.
References
-
Haufe, G. (2022). "Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization." Arkivoc, part iii, 26-41.
- Key citation for the general methodology of resolving fluorin
-
Fülöp, F., et al. (2006). "Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides." Tetrahedron: Asymmetry, 17(7), 1129-1134.[6]
- Validates the solvent systems and temperature controls for small-ring kinetic resolutions.
-
Gotor, V., et al. (2008). "Chemo-enzymatic fluorination of unactivated organic compounds." Nature Chemical Biology.
- Provides context on the stability and utility of fluorinated scaffolds in bioc
-
Zhang, W., et al. (2021). "Enzymatic synthesis of fluorinated compounds." Applied Microbiology and Biotechnology.
- Comprehensive review of enzymatic strategies for fluorin
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Application Note: trans-2-Fluorocyclobutan-1-ol as a High-Value Scaffold in Drug Discovery
Topic: Use of trans-2-Fluorocyclobutan-1-ol in Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.
Executive Summary
The incorporation of fluorine into saturated carbocycles is a cornerstone strategy in modern medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity without significantly altering steric bulk. trans-2-Fluorocyclobutan-1-ol represents a privileged fragment that offers unique conformational restriction compared to its cyclopentyl and cyclohexyl analogs.
This guide details the physicochemical rationale for deploying this scaffold, provides a validated synthetic protocol for accessing the trans-isomer with high diastereomeric purity, and outlines its application as a bioisostere for flexible alkyl chains and proline mimetics.
Scientific Foundation: The Fluorine Effect & Conformational Control
The "Pucker" and Dipole Alignment
Unlike the chair conformation of cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The introduction of a fluorine atom at the C2 position creates a stereoelectronic bias.
-
The cis-Effect: In cis-2-fluorocyclobutan-1-ol, an intramolecular hydrogen bond (OH···F) often stabilizes a specific pucker, locking the conformation.
-
The trans-Advantage: The trans-isomer cannot form this intramolecular H-bond. Instead, its conformation is driven by the minimization of dipole repulsion between the C–F and C–O bonds. This forces the substituents into a pseudo-diequatorial orientation, providing a rigid, extended vector that is ideal for projecting functional groups into distinct binding pockets.
Physicochemical Modulation
| Property | Effect of trans-F Substitution | Mechanism |
| pKa (Alcohol) | Decreases (~13-14 vs. ~16 for non-F) | Inductive electron withdrawal (-I effect) by fluorine increases the acidity of the hydroxyl proton, enhancing H-bond donor capability. |
| Lipophilicity (LogP) | Modulated (lower than H-analog) | The C–F bond introduces polarity. trans-isomers typically have lower net dipole moments than cis-isomers (where dipoles align), often making trans slightly more lipophilic than cis, but less than the des-fluoro alkane. |
| Metabolic Stability | Increased | Fluorine blocks P450-mediated hydroxylation at the C2 position and sterically shields the C1-hydroxyl from rapid oxidation. |
Experimental Protocol: Synthesis and Isolation
Objective: Synthesize trans-2-fluorocyclobutan-1-ol with >95% diastereomeric excess (de).
Note: Direct reduction of 2-fluorocyclobutan-1-one typically yields a mixture favoring the cis-isomer (due to hydride attack from the less hindered face). This protocol includes an inversion step to ensure access to the trans-isomer.
Workflow Diagram
Figure 1: Synthetic workflow for accessing the trans-isomer via stereochemical inversion.
Step-by-Step Methodology
Step 1: Synthesis of 2-Fluorocyclobutan-1-one
-
Reagents: Cyclobutanone (1.0 eq), Selectfluor (1.1 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve cyclobutanone in dry MeCN under N2 atmosphere.
-
Add Selectfluor portion-wise at 0°C.
-
Reflux at 60-80°C for 4-6 hours until conversion is complete (monitor by 19F NMR).
-
Workup: Cool, filter off solids, and concentrate. Purify via short-path distillation (Caution: Volatile).
-
Checkpoint: 19F NMR should show a multiplet around -190 ppm (approximate, solvent dependent).
-
Step 2: Reduction to Alcohol (cis/trans mixture)
-
Reagents: 2-Fluorocyclobutan-1-one, NaBH4 (0.5 eq), Methanol.
-
Procedure:
-
Dissolve ketone in MeOH at -78°C.
-
Add NaBH4 slowly. Stir for 1h, allowing to warm to 0°C.
-
Outcome: This usually yields a ~70:30 mixture favoring the cis-isomer (hydride attacks anti to the fluorine).
-
Isolation: Quench with sat. NH4Cl, extract with Et2O.
-
Step 3: Mitsunobu Inversion (The "Trans-Maker")
Rationale: Since the reduction favors the cis-isomer, we use the Mitsunobu reaction to invert the stereocenter at C1, converting the cis-major product into the trans-ester.
-
Reagents: Crude alcohol mix, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid.
-
Procedure:
-
Dissolve mixture in THF. Add PPh3 (1.2 eq) and p-Nitrobenzoic acid (1.2 eq).
-
Cool to 0°C. Add DIAD (1.2 eq) dropwise.
-
Stir at RT for 12h.
-
Purification: Flash chromatography (Hexane/EtOAc). The trans-ester typically elutes separately from any unreacted trans-alcohol (which would remain trans if not inverted, but the cis converts to trans-ester).
-
Step 4: Hydrolysis
-
Reagents: trans-Ester, LiOH (2 eq), THF/H2O (3:1).
-
Procedure:
-
Stir ester with LiOH at RT for 2h.
-
Extract with Et2O.
-
Final Yield: High purity trans-2-fluorocyclobutan-1-ol.
-
Application in Medicinal Chemistry[1][2][3][4][5][6][7]
Bioisosteric Replacements
The trans-2-fluorocyclobutan-1-ol scaffold serves as a rigid mimetic for:
-
1,2-Disubstituted Ethanes: Reduces entropic penalty upon binding by freezing the rotatable bond.
-
Proline Analogs: In peptide mimetics, the ring constraint mimics the turn-inducing properties of proline, while the fluorine/hydroxyl group provides additional H-bond vectors not present in proline.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<100 Da) and distinct vectors, this fragment is ideal for "SAR by Catalog" or fragment screening.
Case Study Logic:
-
Target: A kinase with a hydrophobic pocket adjacent to a hydrogen-bond acceptor (e.g., Asp backbone).
-
Design: Replace a flexible propyl-alcohol chain with trans-2-fluorocyclobutan-1-ol.
-
Result: The cyclobutane fills the hydrophobic pocket, while the trans-orientation forces the hydroxyl group to point directly at the Asp residue, locking in the H-bond without the entropic cost of an open chain.
Analytical Validation (Self-Check)
To ensure you have the correct isomer, use these diagnostic NMR signals:
| Feature | cis-Isomer | trans-Isomer |
| 3J(H1-H2) Coupling | Typically larger (6-9 Hz) due to pseudo-equatorial/axial relationships. | Typically smaller (<6 Hz) or distinct due to dihedral angle. |
| 19F NMR Shift | Shielded relative to trans (due to proximity to OH). | Deshielded relative to cis. |
| NOESY/ROESY | Strong correlation between H1 and H2. | Weak or NO correlation between H1 and H2 (they are on opposite faces). |
References
-
Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem. Link
- Context: Defines the baseline properties of cis-isomers, providing the comparative data necessary to justify the use of trans-isomers.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
- Context: Authoritative review on the "fluorine effect" and bioisosteric principles used in the Scientific Found
-
Champagne, P. A., et al. (2015). Conformational Analysis of 2-Substituted Cyclobutane-alpha-amino Acid Derivatives. Journal of Organic Chemistry. Link
- Context: Provides the structural basis for the "pucker" and conformational preferences of substituted cyclobutanes.
-
PubChem. (2025). trans-1-Fluoro-2-iodocyclohexane (Analogous Data). Link
- Context: Used for comparative physicochemical d
Sources
Advanced Fluorination Strategies for Cyclobutane Scaffolds in Medicinal Chemistry
[1]
Abstract
Cyclobutane rings represent a unique structural motif in drug discovery, offering a "butterfly" conformation that can position substituents in precise vectors unavailable to cyclopentyl or cyclohexyl analogs. However, the introduction of fluorine into these strained rings is synthetically non-trivial due to the high propensity for ring-opening and skeletal rearrangement (e.g., cyclopropylmethyl carbocation expansion).
This Application Note details three field-proven protocols for fluorinating cyclobutane rings, selected for their reproducibility, safety profile, and applicability to late-stage functionalization. We move beyond standard textbook definitions to provide actionable, "at-the-bench" methodologies for:
-
Nucleophilic Deoxyfluorination (Ketone
gem-Difluoride) -
Radical Decarboxylative Fluorination (Carboxylic Acid
Fluoride)[1] -
De Novo Assembly via [2+2] Cycloaddition (Construction of Fluorinated Rings)
Part 1: Structural Considerations & Reactivity
Before selecting a protocol, it is critical to understand the conformational bias introduced by fluorine. Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane adopts a puckered conformation to relieve torsional strain.
-
The "Pucker" Effect: Substitution of hydrogen with fluorine alters the ring pucker angle (
30°). -
1,3-Interaction: In 1,3-disubstituted cyclobutanes, fluorine often prefers the equatorial position to minimize 1,3-diaxial repulsion, though this is highly solvent-dependent.
-
Bioisosterism: gem-Difluorocyclobutane is increasingly used as a metabolic block and a lipophilic bioisostere for ketones or ethers.
Decision Matrix: Method Selection
Use the following logic flow to determine the optimal fluorination strategy for your substrate.
Figure 1: Strategic Decision Matrix for selecting the appropriate fluorination methodology based on available starting materials.
Part 2: Protocol 1 - Nucleophilic Deoxyfluorination
Target: Conversion of Cyclobutanones to gem-Difluorocyclobutanes.
The Challenge: DAST vs. XtalFluor-E
Historically, Diethylaminosulfur trifluoride (DAST) was the standard reagent. However, DAST is thermally unstable (explosive >90°C) and generates HF immediately upon contact with moisture.
Recommendation: Use XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[2] It is a crystalline salt, thermally stable, and does not release HF until an exogenous promoter (like Et
Materials
-
Substrate: Cyclobutanone derivative (1.0 equiv)
-
Reagent: XtalFluor-E (2.5 equiv)
-
Promoter: Triethylamine trihydrofluoride (Et
N·3HF) (3.0 equiv) or DBU (for acid-sensitive substrates). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Reagent Loading: Add XtalFluor-E (crystalline solid) to the flask.
-
Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate). Cool the suspension to –78 °C using a dry ice/acetone bath.
-
Note: XtalFluor-E may not fully dissolve at this temperature; this is normal.
-
-
Promoter Addition: Add Et
N·3HF dropwise.-
Mechanistic Insight: This generates the active fluorinating species in situ.
-
-
Substrate Addition: Dissolve the cyclobutanone in a minimum amount of DCM and add it dropwise to the cold reaction mixture.
-
Critical Control: Cyclobutanones are prone to Baeyer-Villiger type ring expansion if the temperature spikes. Keep at –78 °C for 30 mins.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours. Monitor by TLC or
F NMR. -
Quench: Cool back to 0 °C. Quench slowly with saturated aqueous NaHCO
.-
Safety: Vigorous CO
evolution will occur.
-
-
Workup: Extract with DCM (3x). Wash combined organics with 5% HCl (to remove amines) and brine. Dry over Na
SO .
Data Comparison: Fluorinating Reagents
| Feature | DAST | Deoxo-Fluor | XtalFluor-E |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |
| Thermal Stability | Low (Explosive >90°C) | Moderate | High (Stable >200°C) |
| HF Release | Immediate (Hydrolysis) | Immediate | Controlled (Requires Promoter) |
| Selectivity | Moderate | Moderate | High (Less elimination) |
Part 3: Protocol 2 - Radical Decarboxylative Fluorination
Target: Conversion of Cyclobutanecarboxylic Acids to Fluorocyclobutanes.
The Challenge: C(sp )–F Bond Formation
Direct substitution on a cyclobutane ring is difficult due to steric shielding and ring strain prohibiting S
Mechanism
This protocol utilizes Silver(I) catalysis to oxidize the carboxylic acid, generating a carboxyl radical which loses CO
Figure 2: Proposed catalytic cycle for Ag-mediated decarboxylative fluorination.
Materials
-
Substrate: Cyclobutanecarboxylic acid derivative (1.0 equiv)
-
Fluorine Source: Selectfluor (F-TEDA-BF
) (2.0 equiv) -
Catalyst: AgNO
(0.2 equiv / 20 mol%) -
Solvent: Acetone/Water (1:1 v/v) or DCM/Water (biphasic).
-
Temperature: 50–60 °C.
Step-by-Step Protocol (Based on Li et al., JACS 2012)
-
Preparation: In a sealable pressure tube or vial, combine the carboxylic acid (1.0 mmol), Selectfluor (2.0 mmol), and AgNO
(0.2 mmol). -
Solvent: Add Acetone (5 mL) and Water (5 mL). The reaction works best in aqueous media to solubilize the silver salt and Selectfluor.
-
Note: If the substrate is highly lipophilic, use a biphasic DCM/H
O system with vigorous stirring.
-
-
Reaction: Seal the vessel and heat to 60 °C in an oil bath. Stir vigorously for 12 hours.
-
Visual Check: The reaction typically remains a suspension or turns slightly gray due to silver.
-
-
Workup: Cool to RT. Extract with Diethyl Ether or DCM.
-
Purification: The crude mixture often contains the hydrolyzed alcohol side-product. Purify via silica gel chromatography.
Why this works for Cyclobutanes: The cyclobutyl radical is relatively unstable compared to secondary acyclic radicals, but the rapid fluorine transfer from the high-valent Ag(II)-F or Ag(III)-F species outcompetes ring-opening rearrangement in most cases.
Part 4: Protocol 3 - De Novo Assembly via [2+2] Cycloaddition
Target: Construction of Complex Fluorinated Cyclobutanes from Alkenes.
The Strategy
Instead of installing fluorine onto a sensitive ring, it is often more efficient to build the ring with the fluorine already attached. This utilizes the photochemical [2+2] cycloaddition of a fluorinated olefin (e.g., 1,1-difluoroethylene or a fluorinated maleimide) with a partner alkene.
Materials
-
Alkene 1: 1,1-difluoroethylene (gas) or Fluorinated Maleimide.
-
Alkene 2: Enone or electron-rich alkene (e.g., vinyl acetate).
-
Photosensitizer: Acetophenone or Benzophenone (if direct excitation is not accessible).
-
Light Source: UV Lamp (Hg medium pressure) or Blue LED (if using modern Ir/Ru photocatalysts).
Protocol (Gas-Liquid Interfacial [2+2])
This protocol describes the reaction of an enone with 1,1-difluoroethylene gas.
-
Vessel: Use a quartz photochemical reactor or a Pyrex pressure tube (if using >300nm light).
-
Loading: Dissolve the enone (substrate) in Acetone (acts as solvent and sensitizer).
-
Saturation: Cool the solution to –78 °C. Condense 1,1-difluoroethylene gas into the vessel until the volume increases significantly (excess reagent is required).
-
Irradiation: Seal the vessel tightly. Warm to –20 °C or RT (depending on pressure limits of vessel). Irradiate with a 450W Medium Pressure Hg lamp.
-
Duration: 12–48 hours.
-
Workup: Carefully vent the excess fluorinated gas into a fume hood exhaust. Concentrate the solvent in vacuo.
-
Result: This typically yields a mixture of cis/trans fused cyclobutanes with a gem-difluoro motif.
References
-
Conformational Effects of Fluorine: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
XtalFluor-E Reagent & Protocol: L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts as stable and crystalline deoxofluorinating reagents. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]
-
Silver-Catalyzed Decarboxylative Fluorination: Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[3][4] Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution. Journal of the American Chemical Society, 134(25), 10401-10404.[4] [Link]
-
Photochemical [2+2] Cycloaddition: Xu, Y., et al. (2013). Visible light-mediated [2+2] cycloaddition of alkynes with quinones. Journal of the American Chemical Society, 135(49), 18327-18330. [Link]
- Synthesis of Fluorinated Cyclobutanes (Review): Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Properties. Chemical Reviews. (General reference for structural properties).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 4. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of trans-2-Fluorocyclobutan-1-ol in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Role of Fluorinated Cycloalkanes in Modern Agrochemicals
In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine has become a cornerstone of modern molecular design.[1] Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. When incorporated into cyclic systems, such as the cyclobutane ring, these effects are further amplified by the introduction of conformational rigidity. This can lead to enhanced binding affinity with target enzymes, improved metabolic stability, and optimized lipophilicity for better plant uptake and translocation.[2][3]
This guide focuses on the application of a specific fluorinated building block, trans-2-Fluorocyclobutan-1-ol, in the synthesis of novel agrochemical candidates. We will explore its synthesis, key reactions for incorporation into lead structures, and the rationale behind its use in designing next-generation fungicides, herbicides, and insecticides.
Physicochemical Impact of the trans-2-Fluorocyclobutyl Moiety
The introduction of the trans-2-fluorocyclobutyl group into a parent molecule can significantly alter its properties. Understanding these changes is crucial for rational agrochemical design.
| Property | Expected Impact of trans-2-Fluorocyclobutyl Moiety | Rationale |
| Lipophilicity (LogP) | Moderate Increase | The fluorine atom can increase lipophilicity, which may enhance passage through plant cuticles and cellular membranes. The effect is modulated by the polar hydroxyl group. |
| Metabolic Stability | Increased | The strong C-F bond is resistant to oxidative metabolism by enzymes such as cytochrome P450s, potentially leading to longer persistence and efficacy. |
| Binding Affinity | Conformationally Dependent | The rigid cyclobutane scaffold presents substituents in a well-defined spatial orientation, which can lead to more specific and potent interactions with target proteins. The fluorine atom can also participate in favorable intermolecular interactions, such as hydrogen bonding. |
| Acidity/Basicity of Proximal Groups | Modulated | The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect solubility and target engagement. |
Synthesis of trans-2-Fluorocyclobutan-1-ol: A Plausible Synthetic Approach
A practical and stereocontrolled synthesis of trans-2-fluorocyclobutan-1-ol is essential for its utility as a building block. While direct literature on this specific synthesis is sparse, a reliable route can be proposed based on established methodologies for analogous fluorinated cycloalkanols. A common strategy involves the ring-opening of a suitable epoxide.
A plausible synthetic workflow is outlined below:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing trans-2-Fluorocyclobutan-1-ol Synthesis
This technical guide addresses the synthesis, yield optimization, and purification of trans-2-fluorocyclobutan-1-ol . This motif is structurally distinct from its cyclopentane and cyclohexane analogs due to the high ring strain (~26 kcal/mol) and the puckered conformation of the cyclobutane ring, which significantly influences stereoselectivity and stability.[1]
Current Status: Active Subject: Yield & Stereochemical Purity Optimization Target Molecule: trans-2-Fluorocyclobutan-1-ol (CAS: N/A for specific isomer generic; see derivatives)[1]
Strategic Overview & Pathway Selection
To achieve high purity and yield, you must choose the correct pathway based on your available starting materials and stereochemical requirements.[1] The two primary routes are Nucleophilic Epoxide Opening (High Stereospecificity) and Electrophilic Fluorination-Reduction (Scalable, requires separation).[1]
Workflow Visualization
Caption: Comparison of the stereospecific epoxide route (Route A) versus the stepwise ketone reduction route (Route B).
Protocol Deep Dive: The Ketone Reduction Route (Route B)
This is the most common route for medicinal chemistry due to the accessibility of cyclobutanone.[1] However, it presents two critical challenges: Regiocontrol (during fluorination) and Diastereocontrol (during reduction).[1]
Phase 1: Synthesis of 2-Fluorocyclobutanone
The Challenge: Direct fluorination of cyclobutanone often leads to poly-fluorination or low yields.[1] The Solution: Proceed via the Silyl Enol Ether to enforce regioselectivity.[1]
| Parameter | Recommended Condition | Why? |
| Precursor | 1-(Trimethylsilyloxy)cyclobutene | Traps the enol form, preventing over-reaction.[1] |
| Fluorinating Agent | Selectfluor (F-TEDA-BF4) | Mild electrophile; avoids the harsh acidity of NFSI which can degrade the strained ring.[1] |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent stabilizes the charged intermediate of Selectfluor transfer.[1] |
| Temperature | 0°C to Room Temp | Low temp minimizes elimination to 2-fluorocyclobutenone.[1] |
Troubleshooting Table: Fluorination Step
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Hydrolysis of silyl enol ether before reaction.[1] | Ensure strictly anhydrous conditions.[1] Use dry MeCN.[1] |
| Gem-difluoro impurities | Excess Selectfluor or high temp.[1] | Stoichiometry control (0.95 - 1.05 eq). Add Selectfluor solid to the solution slowly.[1] |
| Ring Opening | Acidic byproduct accumulation.[1] | Add solid NaHCO₃ to the reaction mixture to buffer HF generation.[1] |
Phase 2: Stereoselective Reduction to trans-Alcohol
The Challenge: Hydride reduction of 2-substituted cyclobutanones typically favors the cis-isomer (attack from the less hindered face, anti to the fluorine).[1] The Goal: Maximize the trans-isomer.
Mechanistic Insight:
-
L-Selectride (Bulky): Attacks strictly from the face opposite the fluorine.[1] Result: >90% cis-isomer (Undesired).
-
NaBH₄ / LiAlH₄ (Small): Less discriminating.[1] Result: Mixture (~60:40 cis:trans).[1]
-
Modification for trans: To access the trans-isomer efficiently, you often cannot rely solely on chemical reduction stereocontrol.[1] You must use Equilibration or Chromatography .[1]
Protocol for Maximizing trans-Yield:
-
Reduction: Use NaBH₄ in MeOH at -78°C to 0°C. (Yields mixture).
-
Separation: The cis and trans isomers have distinct dipole moments due to the C-F and C-O bond vectors.[1]
Protocol Deep Dive: The Epoxide Opening Route (Route A)
If stereochemical purity is paramount and you can source or synthesize the precursor, this route is superior because the reaction mechanism enforces the trans geometry.[1]
Reaction: Nucleophilic opening of 1-oxaspiro[2.3]hexane (or cyclobutene oxide) with a fluoride source.[1]
Mechanism:
Recommended Reagents:
-
Reagent: Et₃N·3HF (TREAT-HF) or Olah's Reagent (Pyridine[1]·HF).
-
Conditions: Heated in a sealed tube (if using spiro-epoxide) or 0°C (if using cyclobutene oxide).[1]
Troubleshooting Guide:
-
Q: My epoxide is polymerizing.
-
A: Cyclobutene oxide is highly unstable.[1] Generate it in situ from 2-bromocyclobutan-1-ol if possible, or switch to the more stable 1-oxaspiro[2.3]hexane (made from methylenecyclobutane).[1] The spiro-epoxide opens to give the (1-hydroxymethyl)-1-fluorocyclobutane, which is a homolog.[1] Correction: For the exact 2-fluoro-1-ol, you need 1,2-epoxycyclobutane .[1] Handle as a dilute solution in ether at low temperatures.
-
Stability & Handling FAQ
Q: Is the product stable at room temperature? A: Yes, but with caveats. Vicinal fluoroalcohols in strained rings can undergo HF elimination to form the enol (which tautomerizes to the ketone) or the diene.[1]
-
Storage: Store at -20°C.
-
Acidity: Avoid strong bases during workup, as the proton alpha to the carbonyl (in the ketone precursor) or the proton alpha to fluorine is acidic.[1]
Q: I see a "doublet of doublets" in my NMR that implies coupling. How do I confirm trans vs cis?
A: Use
-
Coupling: The H-F vicinal coupling is conformation dependent.[1]
-
NOE: Irradiate the carbinol proton (H1).
References
-
Haufe, G. (2022).[1] Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc. Link
- Relevance: Establishes enzymatic protocols for high-purity vicinal fluoroalcohols and Mitsunobu inversion str
-
Lectka, T., et al. (2013).[1][2] Selectfluor: Mechanistic Insight and Applications. Journal of Organic Chemistry. Link[1]
-
Relevance: Definitive guide on the mechanism of Selectfluor, crucial for the fluorination of the silyl enol ether intermediate.[1]
-
-
Grygorenko, O. O., et al. (2025).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Link[1]
-
Relevance: Recent decagram-scale synthesis of fluorinated cyclobutane building blocks, providing modern workup and stability data.[1]
-
-
PubChem Compound Summary. (2025). 2-Fluorocyclohexan-1-ol (Analogous Reactivity). Link[1]
-
Relevance: Provides safety and physicochemical data for the homologous ring system, useful for extrapolating handling precautions.[1]
-
Sources
Technical Support Center: Fluorination of Cyclobutanone Derivatives
A Guide for Synthetic & Medicinal Chemists
Welcome to the technical support center for the fluorination of cyclobutanone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of these valuable but challenging motifs. The inherent ring strain of the cyclobutane core, combined with the reactivity of enolates and powerful fluorinating agents, often leads to a complex landscape of potential side reactions. This guide provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered during these transformations.
Troubleshooting Guides & FAQs
Issue 1: Over-fluorination and Poor Selectivity
Q1: My reaction is producing significant amounts of the α,α-difluorinated byproduct instead of my target α-monofluorocyclobutanone when using an electrophilic fluorinating agent like Selectfluor™. How can I improve the mono-selectivity?
A1: This is the most common side reaction in the electrophilic fluorination of ketones. The underlying cause is that the product, the α-fluoroketone, is often more acidic at the α-position than the starting material. This increased acidity facilitates the formation of a second enolate, which rapidly reacts with another equivalent of the fluorinating agent.
The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic fluorine source (e.g., Selectfluor™).[1][2] Once the first fluorine is installed, the inductive electron-withdrawing effect of the fluorine atom increases the acidity of the remaining α-proton, making the formation of the second enolate kinetically favorable.
Caption: Reaction pathway for mono- and di-fluorination.
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: Use of a slight sub-stoichiometric amount (0.9-0.98 eq.) of the fluorinating agent can be effective, but may result in incomplete conversion of the starting material. Precise control of 1.0 equivalent is critical.
-
Slow Addition: Add the fluorinating agent (either as a solid portion-wise or as a solution via syringe pump) to the solution of the cyclobutanone or its pre-formed enolate at a low temperature. This keeps the instantaneous concentration of the fluorinating agent low, favoring reaction with the more abundant initial enolate over the subsequently formed fluoroenolate.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm if necessary. Many successful fluorinations occur at room temperature, but lower temperatures can significantly enhance selectivity.[1]
-
Pre-form the Enolate: Instead of generating the enolate in situ with a base in the presence of the fluorinating agent, consider pre-forming it at low temperature with a strong, non-nucleophilic base (e.g., KHMDS, LDA). Then, add the fluorinating agent slowly to this solution. This allows for more controlled consumption of the initial enolate.
-
Monitor Vigorously: Track the reaction progress closely by TLC, LC-MS, or ¹⁹F NMR. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the difluorinated product. Reaction times can vary significantly, from hours to several days.[1]
| Parameter | Recommendation for Mono-selectivity | Rationale |
| Fluorinating Agent Eq. | 1.0 (or slightly less, ~0.95 eq.) | Prevents excess reagent from reacting with the more reactive monofluorinated product. |
| Addition Method | Slow, portion-wise or via syringe pump | Maintains a low concentration of the [F⁺] source, favoring reaction with the most abundant enolate. |
| Temperature | Start at 0 °C or -78 °C | Reduces the rate of the second fluorination more significantly than the first in many cases. |
| Base | Use of pre-formed silyl enol ethers | Avoids basic conditions that can accelerate the second deprotonation.[3] |
| Monitoring | Frequent (every 30-60 min) | Allows quenching at the optimal point to maximize yield of the desired product. |
Issue 2: Ring-Opening & Rearrangement
Q2: I'm observing unidentifiable byproducts or products that suggest the cyclobutane ring has opened. What causes this and how can it be prevented?
A2: Ring-opening is a significant risk due to the inherent ~26 kcal/mol of ring strain in the cyclobutane system. This side reaction is often promoted by the choice of fluorinating agent and the reaction conditions, particularly with strong bases or reagents that can generate Lewis acidic species.
A plausible mechanism involves a Favorskii-type rearrangement. If a base is used to generate the enolate, and the fluorination generates a good leaving group at the α-position (less common with electrophilic N-F reagents but possible), the enolate can cyclize to form a bicyclo[1.1.0]butanone intermediate, which is highly strained and susceptible to nucleophilic ring-opening, leading to cyclopropane derivatives or other rearranged products. More directly, some reagents can mediate fragmentation. For instance, treatment of cyclobutanone oximes with sulfuryl fluoride (SO₂F₂) leads to a ring-opening cross-coupling reaction to form aliphatic nitriles, demonstrating the lability of the ring under specific activating conditions.[4]
Caption: Competing pathways of fluorination vs. ring-opening.
Troubleshooting & Optimization Strategies:
-
Use Mild Reagents: Electrophilic N-F reagents like Selectfluor™ or NFSI are generally milder than nucleophilic deoxyfluorinating agents (e.g., DAST).[5] They typically operate under neutral or weakly acidic conditions, minimizing base-induced rearrangements.
-
Avoid Strong, Nucleophilic Bases: If a base is required, opt for a non-nucleophilic one like KHMDS or LiHMDS. Amine bases like DBU or triethylamine can sometimes act as nucleophiles and promote side reactions.
-
Buffer the Reaction: In cases where HF may be generated as a byproduct (e.g., with DAST), the inclusion of a mild, acid-scavenging base like pyridine can prevent acid-catalyzed decomposition or rearrangement.
-
Lower the Temperature: As with most side reactions, operating at lower temperatures can disfavor higher-activation energy pathways like ring fragmentation.
Issue 3: Low or No Conversion
Q3: My fluorination reaction is not proceeding or gives very low conversion, even after extended reaction times at reflux. What factors should I investigate?
A3: Lack of reactivity is typically due to an inability to form the necessary reactive intermediate (the enol or enolate) or due to steric hindrance. The fluorination of ketones with electrophilic reagents is critically dependent on the keto-enol tautomeric equilibrium.[1][2]
Troubleshooting & Optimization Strategies:
-
Assess Substrate Electronics: If the cyclobutanone is substituted with electron-donating groups, enolization may be disfavored. Conversely, substrates that readily form a stable enol, such as 1,3-diones, are often highly reactive.[2] For unreactive ketones, you may need to force the formation of the enolate.
-
Steric Hindrance: A bulky substituent at the α-position or on the cyclobutane ring can sterically shield the α-proton from the base or block the approach of the large fluorinating agent (Selectfluor™ is quite bulky).[1] In such cases, a smaller reagent like NFSI might offer better success.
-
Force Enolate Formation:
-
Stronger Base: Switch from a weaker base (e.g., Et₃N) to a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to irreversibly form the enolate.
-
Silyl Enol Ether Chemistry: A highly reliable method is to first convert the cyclobutanone to its corresponding silyl enol ether using TMSCl/Et₃N or TMSOTf/Et₃N. Purify the silyl enol ether, then react it with the electrophilic fluorinating agent. This approach bypasses the need for basic conditions in the fluorination step and often gives cleaner reactions.[3]
-
-
Increase Temperature/Time: While low temperature is often recommended to control selectivity, some unreactive substrates require refluxing conditions in a solvent like acetonitrile for extended periods (24-96 hours) to achieve conversion.[1]
Caption: Decision tree for troubleshooting low conversion.
Experimental Protocols
Protocol 1: General Procedure for α-Monofluorination using Selectfluor™
This protocol is a representative starting point and should be optimized for each specific substrate.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the cyclobutanone derivative (1.0 eq.).
-
Solvent: Add anhydrous acetonitrile (CH₃CN) to create a 0.05-0.1 M solution.
-
Reagent Addition: Add Selectfluor™ (1.05 eq.) to the stirred solution at room temperature. For highly reactive substrates, cool the solution to 0 °C before adding the reagent.
-
Reaction: Allow the reaction to stir at room temperature or heat to reflux (70-80 °C) if the substrate is unreactive.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction may take anywhere from 10 to 96 hours.[1]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the resulting residue in dichloromethane (CH₂Cl₂) and wash three times with distilled water to remove the Selectfluor™ byproduct and any remaining acetonitrile.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Troubleshooting Protocol for Minimizing Difluorination
-
Setup: To a flame-dried, three-neck flask under N₂, add the cyclobutanone derivative (1.0 eq.) and dissolve in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of KHMDS (1.0 eq., 0.5 M in toluene) dropwise via syringe. Stir at -78 °C for 1 hour.
-
Fluorination: In a separate flask, dissolve Selectfluor™ (0.98 eq.) in anhydrous DMF or acetonitrile. Add this solution dropwise to the cold enolate solution over 30-60 minutes.
-
Reaction: Maintain the reaction at -78 °C and monitor carefully by TLC (quench small aliquots with saturated NH₄Cl before spotting). If no reaction occurs, allow the mixture to slowly warm to 0 °C.
-
Quenching: Once the starting material is consumed, quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.
-
Workup & Purification: Warm the mixture to room temperature and proceed with a standard aqueous workup and extraction as described in Protocol 1.
References
-
Reddit user discussion. (2017). Any experience working with electrophilic fluorinating agents such as Selectfluor(TM)? r/chemistry. [Link][3]
-
Bégué, J. P., Bonnet-Delpon, D., & Crousse, B. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(21), 5574-5585. [Link][6]
-
Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link][1]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
Li, J., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 901–908. [Link][4]
-
ACS Green Chemistry Institute. (n.d.). Sulfur-Based Fluorinating Agents. American Chemical Society. [Link][7]
-
Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link][2]
Sources
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
Purification methods for "trans-2-Fluorocyclobutan-1-ol" isomers
Technical Support Center: Fluorinated Alicyclic Building Blocks Subject: Purification & Isolation Protocols for trans-2-Fluorocyclobutan-1-ol Ticket ID: F-CB-OH-TRANS-001 Status: Open
Executive Summary
Isolating trans-2-fluorocyclobutan-1-ol presents a unique set of challenges due to the high volatility of the cyclobutane scaffold, the potential for HF elimination (ring strain + electronegativity), and the difficulty in separating the cis/trans diastereomers.
This guide moves beyond standard protocols, applying kinetic enzymatic resolution and conformational analysis to achieve high enantiomeric excess (>99% ee) and diastereomeric purity (
Module 1: Diastereomeric Separation (Cis vs. Trans)
The Challenge: Synthesizing 2-fluorocyclobutan-1-ol (typically via reduction of 2-fluorocyclobutanone) yields a diastereomeric mixture. The cis isomer (F and OH on the same face) often forms intramolecular Hydrogen bonds, altering its polarity compared to the trans isomer.
Protocol A: Thermodynamic Control vs. Kinetic Separation
If you are reducing the ketone, the choice of hydride determines your starting ratio.
-
Reagent Choice: Use L-Selectride at -78°C for cis-selectivity (steric approach control). Use NaBH₄ in MeOH for a thermodynamic mixture (often ~60:40 trans:cis).
-
Separation Method: Flash Chromatography on Silica Gel.
Step-by-Step Chromatography Guide:
-
Stationary Phase: High-grade silica (40–63 µm).
-
Solvent System: The trans isomer is generally more polar than the cis isomer if the cis form engages in intramolecular H-bonding (reducing its interaction with silica).
-
Gradient: Start 5% Et₂O in Pentane
30% Et₂O in Pentane. -
Note: Avoid DCM if possible; pentane/ether provides better separation factors (
) for fluorohydrins.
-
-
Visualization: These compounds are UV-inactive. Use KMnO₄ stain or Phosphomolybdic Acid (PMA) .
Critical Warning: Do not heat the column or fractions above 30°C. 2-Fluorocyclobutanols are prone to HF elimination to form cyclobutenes or ring-opened aldehydes.
Module 2: Enantiomeric Purification (Kinetic Resolution)
The Challenge: The trans isomer exists as a racemate of (1R,2R) and (1S,2S). Chemical resolution is inefficient. The Solution: Lipase-catalyzed Kinetic Resolution is the industry gold standard. Candida antarctica Lipase B (CAL-B, Novozym 435) displays high selectivity for trans-fluorohydrins following the Kazlauskas Rule .
Workflow Diagram: Enzymatic Resolution
Caption: Kinetic resolution workflow separating enantiomers via selective acylation.
Detailed Protocol:
-
Solvent: Dissolve the racemic trans-alcohol (1.0 eq) in anhydrous MTBE or Diisopropyl ether (0.1 M concentration).
-
Acyl Donor: Add Vinyl Acetate (3.0 eq).
-
Why? Vinyl acetate makes the reaction irreversible (tautomerization of the vinyl alcohol byproduct to acetaldehyde).
-
-
Catalyst: Add Novozym 435 (immobilized CAL-B, 20-50 mg per mmol substrate).
-
Incubation: Shake at 25°C (Do not heat). Monitor by GC.[1]
-
Stop Point: Stop at exactly 50% conversion (typically 24–48 hours).
-
Workup: Filter off the enzyme (reusable). Evaporate solvent carefully (volatile!).
-
Separation: Flash chromatography.
-
Fraction 1: The Acetate (usually the (1R,2R) enantiomer).
-
Fraction 2: The Unreacted Alcohol (usually the (1S,2S) enantiomer).
-
Module 3: Analytical Validation & Troubleshooting
Distinguishing Cis vs. Trans by NMR
The coupling constants (
Table 1: NMR Diagnostic Parameters (
| Feature | cis-2-Fluorocyclobutan-1-ol | trans-2-Fluorocyclobutan-1-ol |
| Typically more shielded (upfield) | Typically deschielded (downfield) | |
| 6.0 – 9.0 Hz (Pseudo-equatorial/axial relationships) | 2.0 – 5.0 Hz (Often smaller due to dihedral angles) | |
| 12 – 22 Hz | 9 – 14 Hz | |
| OH Signal | Often sharp (Intramolecular H-bond) | Broad (Intermolecular exchange) |
Note: Values depend on solvent (CDCl₃ vs C₆D₆). Benzene-d6 often resolves overlapping multiplets better than chloroform.
Troubleshooting FAQ
Q1: My yield drops significantly during solvent removal. Where is my product?
-
Diagnosis: Volatility. 2-Fluorocyclobutan-1-ol has a low boiling point.
-
Fix: Do not use a high-vacuum pump. Use a rotary evaporator with a bath temp < 25°C and pressure > 100 mbar. Alternatively, keep the product in solution (e.g., ether) for the next step if possible.
Q2: I see a new olefinic peak in the NMR after chromatography.
-
Diagnosis: HF elimination yielding 1-cyclobuten-1-ol (which tautomerizes) or cyclobutene.
-
Fix: Your silica was likely too acidic. Pre-treat the silica column with 1% Et₃N in pentane, or switch to neutral alumina.
Q3: The enzymatic reaction is too slow (>4 days).
-
Diagnosis: Steric hindrance or wet solvent.
-
Fix: Add molecular sieves (4Å) to the reaction. Ensure the acyl donor (vinyl acetate) is fresh and not hydrolyzed. If still slow, switch to Burkholderia cepacia lipase (PS-C) , which sometimes handles bulkier secondary alcohols better than CAL-B.
References
-
Haufe, G. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Link
-
Gotor, V., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. Journal of Organic Chemistry. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Foundational text on Fluorine Gauche Effect). Link
-
Pàmies, O., & Bäckvall, J. E. (2001). Lipase-Catalyzed Transesterification: Kinetic Resolution of Fluorohydrins. Journal of Organic Chemistry. (Methodology basis for CAL-B protocols). Link
-
BenchChem Support. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link
Sources
Stability and storage of "trans-2-Fluorocyclobutan-1-ol"
Welcome to the technical support center for trans-2-Fluorocyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability, storage, and handling of this compound. Our goal is to empower you with the knowledge to confidently and safely incorporate trans-2-Fluorocyclobutan-1-ol into your experiments.
Introduction to trans-2-Fluorocyclobutan-1-ol
trans-2-Fluorocyclobutan-1-ol is a unique building block in medicinal chemistry and materials science. The presence of a fluorine atom on the strained cyclobutane ring imparts distinct physicochemical properties, including altered lipophilicity, metabolic stability, and conformational rigidity, which are highly desirable in drug design.[1] However, the inherent ring strain of the cyclobutane moiety and the presence of the fluoro and hydroxyl functional groups also present specific challenges in terms of stability and handling.[2] This guide will address these aspects to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and properties of trans-2-Fluorocyclobutan-1-ol.
Q1: What are the recommended storage conditions for trans-2-Fluorocyclobutan-1-ol?
A: To ensure the long-term stability of trans-2-Fluorocyclobutan-1-ol, it should be stored in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is refrigerated (2-8 °C) in a tightly sealed container to prevent moisture absorption and evaporation.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential oxidation.[5] The container should be made of an inert material such as amber glass to protect from light.
Q2: Is trans-2-Fluorocyclobutan-1-ol stable under acidic or basic conditions?
A: Caution is advised when exposing trans-2-Fluorocyclobutan-1-ol to acidic or basic conditions. Cyclobutane rings are susceptible to ring-opening or rearrangement reactions under these conditions, a reactivity that is exacerbated by the presence of functional groups.[6] Strong acids can protonate the hydroxyl group, turning it into a good leaving group and initiating rearrangements or elimination reactions. Strong bases can deprotonate the alcohol, and while the resulting alkoxide is generally stable, it can participate in intramolecular reactions if a suitable leaving group is present. It is crucial to assess the stability of the compound under your specific reaction conditions on a small scale first.[7]
Q3: What are the potential degradation pathways for this compound?
A: The primary degradation pathways for trans-2-Fluorocyclobutan-1-ol likely involve reactions of the cyclobutane ring and the alcohol functionality. Under acidic conditions, acid-catalyzed dehydration can occur, potentially leading to a mixture of unsaturated fluorinated cyclobutene products or ring-contracted cyclopropyl derivatives. Thermal stress may also lead to decomposition, potentially through elimination of hydrogen fluoride or other fragmentation pathways.[8][9]
Q4: What are the key safety precautions to take when handling trans-2-Fluorocyclobutan-1-ol?
A: As with any chemical, proper personal protective equipment (PPE) is essential. This includes safety glasses, a lab coat, and chemical-resistant gloves.[10] The compound should be handled in a well-ventilated fume hood to avoid inhalation of any potential vapors.[11] Avoid contact with skin and eyes.[10] In case of a spill, absorb the material with an inert absorbent and dispose of it according to your institution's guidelines.[5]
Q5: What analytical methods are suitable for monitoring the purity and stability of trans-2-Fluorocyclobutan-1-ol?
A: A combination of chromatographic and spectroscopic techniques is recommended. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess purity and detect the formation of degradation products.[12][13] Mass spectrometry (MS) coupled with GC or HPLC can provide structural information on any impurities or degradants.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for confirming the structure and identifying any structural changes over time.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during experiments with trans-2-Fluorocyclobutan-1-ol.
| Problem | Potential Cause | Recommended Solution |
| Low or no reaction yield | 1. Degradation of starting material: The reaction conditions (e.g., strong acid/base, high temperature) may be causing decomposition of the trans-2-Fluorocyclobutan-1-ol.[7] 2. Poor solubility: The compound may not be fully dissolved in the reaction solvent. 3. Inactive reagents: The other reagents in the reaction may have degraded or are of poor quality. | 1. Test stability: Before running the full-scale reaction, test the stability of trans-2-Fluorocyclobutan-1-ol under the proposed conditions by running a small-scale control experiment and analyzing the results by TLC or GC/LC-MS.[7] 2. Solvent screening: Try a different solvent or a co-solvent system to improve solubility. 3. Reagent quality check: Use freshly opened or purified reagents. |
| Formation of multiple unexpected byproducts | 1. Ring rearrangement/opening: The strained cyclobutane ring is susceptible to rearrangement or opening under certain conditions.[6][16] 2. Side reactions of the hydroxyl group: The alcohol functionality may be participating in unintended reactions. 3. Elimination of HF: The fluorine atom could be eliminated under certain conditions. | 1. Milder reaction conditions: Explore using milder acids or bases, lower reaction temperatures, or shorter reaction times. 2. Protecting group strategy: Consider protecting the hydroxyl group (e.g., as a silyl ether) to prevent its participation in side reactions.[17] 3. Optimize reaction parameters: Carefully control the stoichiometry of reagents and the reaction temperature. |
| Difficulty in product purification | 1. Similar polarity of product and starting material: The product may have a similar polarity to the unreacted starting material, making chromatographic separation challenging. 2. Formation of azeotropes: The product may form an azeotrope with the solvent, making complete removal of the solvent difficult. | 1. Alternative chromatographic techniques: Explore different column chromatography conditions (e.g., different solvent systems, different stationary phases) or consider preparative HPLC. 2. Solvent switching: After the reaction, perform a solvent swap to a solvent that does not form an azeotrope with the product before final purification. |
| Inconsistent analytical results | 1. Sample degradation during analysis: The compound may be degrading on the GC column or during sample preparation for LC-MS.[12] 2. Volatility of the compound: Loss of material may occur during sample handling and preparation.[18] | 1. Use lower GC inlet temperatures: If using GC, try a lower injection port temperature. For LC-MS, ensure the mobile phase is compatible with the compound's stability. 2. Handle samples cold: Keep samples and standards at a low temperature (e.g., on ice) during preparation and minimize the time they are exposed to ambient temperature.[18] |
Experimental Protocols
General Protocol for a Derivatization Reaction of the Hydroxyl Group
This protocol provides a general workflow for a reaction involving the hydroxyl group of trans-2-Fluorocyclobutan-1-ol, such as an esterification or etherification.
1. Reagent and Glassware Preparation:
- Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
- Use anhydrous solvents to prevent unwanted side reactions with water.
2. Reaction Setup:
- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve trans-2-Fluorocyclobutan-1-ol (1.0 eq) in the chosen anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
- Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
3. Reagent Addition:
- Slowly add the acylating or alkylating agent (e.g., acyl chloride, alkyl halide; 1.1 eq) to the stirred solution.
- If required, add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.2 eq) dropwise to scavenge the acid byproduct.
4. Reaction Monitoring:
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.
5. Work-up:
- Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride solution for acylations).
- Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
6. Purification:
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of dry glassware and solvents is critical to prevent hydrolysis of the acylating/alkylating agent and to avoid side reactions involving the hydroxyl group.
-
Inert Atmosphere: An inert atmosphere prevents the reaction with atmospheric oxygen and moisture, which could lead to degradation of reagents or the desired product.
-
Controlled Addition and Temperature: Slow addition of reagents and maintaining a low temperature helps to control the reaction rate, minimize exotherms, and reduce the formation of byproducts.
-
Reaction Monitoring: Regular monitoring is crucial for determining the point of maximum product formation and avoiding over-reaction or degradation.[7]
Visualizations
Potential Degradation Pathway under Acidic Conditions
The following diagram illustrates a potential degradation pathway of trans-2-Fluorocyclobutan-1-ol under strong acidic conditions, leading to ring rearrangement.
Caption: Acid-catalyzed rearrangement of trans-2-Fluorocyclobutan-1-ol.
Experimental Workflow for Derivatization
This diagram outlines the key steps in a typical derivatization reaction of trans-2-Fluorocyclobutan-1-ol.
Caption: Workflow for the derivatization of trans-2-Fluorocyclobutan-1-ol.
References
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000). Journal of Chromatography A. [Link]
-
Fluorination of Secondary and Primary Alcohols by Thermal Decomposition of Electrochemically Generated Alkoxy Triphenylphosphonium Tetrafluoroborates. (1996). Chemical and Pharmaceutical Bulletin. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds. (2022). Toxics. [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. (2015). Analytical and Bioanalytical Chemistry. [Link]
-
8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs). (2010). Regulations.gov. [Link]
-
A method for the analysis of perfluorinated compounds in environmental and drinking waters and the determination of their lowest concentration minimal reporting levels. (2015). Journal of Environmental Science and Health, Part A. [Link]
-
Volatile Organic Compounds (VOCs) Guide. (n.d.). TSI. [Link]
-
Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. (2021). Chemosphere. [Link]
-
Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. (2004). Environmental Science & Technology. [Link]
-
Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. (2006). Environmental Science & Technology. [Link]
-
Best Practices for Handling and Using Volatile Analytical Standards. (2023). Restek. [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. (2015). Analytical and Bioanalytical Chemistry. [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. (2023). YouTube. [Link]
-
Approach to Synthesis Problems. (2022). Organic Chemistry: How to.... [Link]
-
Struggling with Synthesis? This ONE Hack Changes Everything!. (2023). YouTube. [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. [Link]
-
Thermal degradation of fluoropolymers. (2020). Fluoride Action Network. [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2004). Chemical Reviews. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (1997). Chemical Reviews. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2020). ChemMedChem. [Link]
-
Reactions of cyclobutane MCQs With Answer. (2023). Pharmacy Freak. [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). European Journal of Organic Chemistry. [Link]
-
Relative Stability of cis- and trans-Hydrindanones. (2015). Molecules. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turi.org [turi.org]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Approach to Synthesis Problems – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 18. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
Troubleshooting "trans-2-Fluorocyclobutan-1-ol" derivatization reactions
Technical Support Center: Derivatization of trans-2-Fluorocyclobutan-1-ol
Introduction: The "Deceptive Stability" of Fluorocyclobutanols
From: Dr. Aris Thorne, Senior Application Scientist Re: Handling and Derivatization Protocols for trans-2-Fluorocyclobutan-1-ol
If you are reading this, you are likely encountering unexpected decomposition, low yields, or stereochemical scrambling with trans-2-fluorocyclobutan-1-ol (1 ). This scaffold is a high-value bioisostere in medicinal chemistry, offering metabolic stability and a defined vector for substituents. However, it sits at a precarious intersection of ring strain (~26 kcal/mol) and electronic activation .
The fluorine atom at C2 is not merely a passive substituent; it inductively withdraws electron density, acidifying the C2-proton and influencing the nucleophilicity of the C1-hydroxyl. Furthermore, the cyclobutane ring is puckered (butterfly conformation), which complicates the trajectory for SN2 attacks.
This guide moves beyond standard textbook protocols to address the specific failure modes of this fluorinated scaffold.
Module 1: Stability & Handling (The Foundation)
Before attempting derivatization, you must understand the two primary decomposition pathways: Acid-Catalyzed Ring Opening and Base-Mediated HF Elimination .
Critical Failure Modes
-
Acid Sensitivity (The Carbocation Trap): Protonation of the hydroxyl group under strong acidic conditions creates a good leaving group (
). If the C1-O bond breaks to form a carbocation, the ring strain drives immediate rearrangement (ring contraction to cyclopropylmethyl derivatives or expansion if solvent participates). -
Base Sensitivity (HF Elimination): While C-F bonds are strong, the
-proton (at C1 or C3) can be acidic. In trans-2-fluorocyclobutan-1-ol, if the geometry allows an anti-periplanar arrangement between the Fluorine and a -proton, E2 elimination yields 1-fluorocyclobutene or cyclobuten-1-ol (which tautomerizes).
Visualizing the Failure Pathways
Figure 1: Mechanistic failure modes. Acidic pathways lead to skeletal rearrangement; basic pathways lead to elimination.
Module 2: Activation & Substitution Protocols
The most common request is converting the alcohol to a leaving group (Mesylate/Tosylate) or displacing it (Mitsunobu).
Scenario A: Converting -OH to -OMs / -OTs
The Problem: You tried standard mesylation (MsCl, Et3N, DCM, 0°C), but the product decomposed upon silica purification. The Diagnosis: 2-Fluorocyclobutyl sulfonates are thermally unstable. The electron-withdrawing fluorine destabilizes the developing positive charge in SN1-like transition states, but the ring strain makes the sulfonate a "hot" leaving group. Silica gel is slightly acidic and can trigger the rearrangement described in Module 1.
The Fix:
-
Base Choice: Use DIPEA (Hünig's base) instead of Et3N to minimize nucleophilic attack by the amine hydrochloride byproduct.
-
Temperature: Conduct reaction at -10°C to 0°C . Do not heat.
-
Workup: Avoid silica chromatography if possible. Wash with cold dilute NaHCO3, dry over Na2SO4, and use crude if purity >90%.
-
If Purification is Needed: Use neutralized silica (add 1% Et3N to the eluent) or rapid filtration through a basic alumina plug.
Scenario B: The Mitsunobu Reaction (Stereochemical Inversion)
The Problem: You want to invert the trans alcohol to the cis ester, but the yield is low (<30%). The Diagnosis: The C2-fluorine creates steric bulk and electronic repulsion. Standard DEAD/PPh3 conditions often fail because the betaine intermediate attacks the azodicarboxylate instead of the hindered alcohol, or the alcohol fails to attack the phosphonium center.
The Protocol (Optimized for Hindered/Fluorinated Alcohols):
-
Reagents: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD (slightly more stable).
-
Phosphine: Use PBu3 (Tributylphosphine) or PMe3 . These are more nucleophilic than PPh3 and activate the sterically hindered oxygen more effectively.
-
Order of Addition:
-
Dissolve Alcohol + Acid + PBu3 in THF (0°C).
-
Add DIAD very slowly (dropwise). Rationale: This ensures the betaine is formed in the presence of the alcohol, maximizing the formation of the activated oxyphosphonium species [1].
-
Data Comparison: Activation Strategies
| Method | Reagents | Risk Level | Primary Outcome | Note |
| Mesylation | MsCl, DIPEA, DCM | High (Stability) | Retention (at C1) | Product degrades on silica. Use crude. |
| Mitsunobu | PPh3, DEAD, RCO2H | Moderate (Sterics) | Inversion (to cis) | Standard conditions often stall. |
| Modified Mitsunobu | PBu3 , DIAD, RCO2H | Low | Inversion (to cis) | PBu3 drives reaction on hindered substrates. |
| Appel Reaction | CBr4, PPh3 | High (Rearrangement) | Bromide (Inverted) | High risk of ring opening due to radical pathways. |
Module 3: Oxidation (The "Ring-Opening" Hazard)
Oxidizing trans-2-fluorocyclobutan-1-ol to 2-fluorocyclobutanone is necessary for many diversifications.
The Problem: Swern oxidation yields a mixture of products; Jones oxidation destroys the starting material. The Diagnosis:
-
Swern: Generates HCl as a byproduct. Even with base, local acidic "hotspots" trigger ring opening.
-
Jones/Chromium: Too acidic and harsh.
The Solution: Dess-Martin Periodinane (DMP) DMP is the gold standard for cyclobutanols. It operates near neutral pH and avoids the activation of the ring strain [2].
Protocol:
-
Suspend DMP (1.2 equiv) in wet DCM (water accelerates DMP mechanism).
-
Add NaHCO3 (2 equiv) directly to the suspension (buffers any residual acetic acid).
-
Add Alcohol solution at 0°C. Warm to RT.
-
Quench: Sat. Na2S2O3 / Sat. NaHCO3 (1:1).
Troubleshooting Decision Tree
Use this workflow to determine the correct pathway for your desired transformation.
Figure 2: Strategic workflow for derivatization. Green nodes indicate recommended protocols.
FAQ: Senior Scientist to Senior Scientist
Q: I see a new triplet in my
Q: Can I use the cis-isomer if I accidentally invert it?
A: Yes, but be aware of the Gauche Effect . In 1,2-difluoroethane systems, the gauche conformation is often more stable than anti due to hyperconjugation (
Q: Why did my reaction turn black with Pd/C hydrogenation? A: Palladium catalyzes the ring opening of cyclobutanes, especially strained ones [4]. The mechanism involves oxidative addition of Pd into the C-C bond.[4] Remediation:[3] Avoid Pd. Use Diimide reduction if you have alkenes elsewhere, or stick to hydride reductions (NaBH4) for carbonyls.
References
-
Mitsunobu Reaction on Hindered Substrates: Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, a New Reagent System for Mitsunobu Reaction. Chemical and Pharmaceutical Bulletin.
-
Dess-Martin Oxidation of Cyclobutanols: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[5] The Journal of Organic Chemistry.
-
Silver Oxide Mediated Alkylation: Tanabe, M., & Peters, R. H. (1970). Silver oxide-mediated alkylation of alcohols. Organic Syntheses.
-
Pd-Catalyzed Ring Opening: Murakami, M., & Ishida, N. (2021).[6] Cleavage of Carbon-Carbon σ-Bonds of Four-Membered Rings. Chemical Reviews. [6]
Sources
Technical Support Center: Navigating the Complexities of Fluorinated Four-membered Rings
Welcome to the technical support center dedicated to the unique challenges and opportunities presented by fluorinated four-membered rings. These strained carbocycles are increasingly vital in medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties.[1][2][3] However, the interplay of ring strain and fluorine's unique electronic properties can lead to unexpected reactivity and analytical challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Section 1: Troubleshooting Guide for Synthetic Operations
Synthesizing and manipulating fluorinated four-membered rings requires careful consideration of reaction conditions to manage their inherent strain and reactivity. Below are common issues encountered during experimental work, along with their probable causes and recommended solutions.
Issue 1: Low or No Yield in [2+2] Cycloaddition Reactions
Question: I am attempting a thermal [2+2] cycloaddition to form a fluorinated cyclobutane, but I am observing very low yields and significant polymerization of my starting alkene. What is going wrong?
Answer:
This is a common issue when working with electron-deficient fluorinated alkenes. The mechanism of thermal [2+2] cycloadditions with such substrates often proceeds through a stepwise, rather than concerted, pathway involving zwitterionic or diradical intermediates. Polymerization can dominate if these intermediates are not efficiently trapped in the ring-closing step.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Unfavorable Reaction Kinetics | The activation energy for the desired cyclization may be too high relative to competing polymerization pathways. | 1. Increase Concentration: Carefully increase the concentration of the reactants to favor the bimolecular cycloaddition over unimolecular decomposition or polymerization. 2. Solvent Optimization: Switch to a less polar solvent to disfavor charge separation in zwitterionic intermediates, potentially promoting cyclization. 3. Temperature Adjustment: Systematically vary the reaction temperature. While higher temperatures can promote the reaction, they can also accelerate decomposition. Find the optimal balance. |
| Inappropriate Alkene Partner | The electronic properties of the non-fluorinated alkene partner are crucial. A significant electronic mismatch between the two reacting alkenes is often necessary for efficient thermal cycloadditions. | 1. Modify Alkene Electronics: If using an electron-neutral alkene, consider switching to a more electron-rich partner (e.g., an enol ether or enamine) to enhance the push-pull electronic character of the reaction. |
| Photochemical Alternative | For non-electron-deficient alkenes, photochemical [2+2] cycloadditions proceed via a different, often more efficient, concerted mechanism. | 1. Explore Photochemistry: If applicable to your substrates, consider a photochemical approach using a suitable photosensitizer.[1] |
Issue 2: Uncontrolled or Undesired Ring-Opening Reactions
Question: My synthesized fluorinated cyclobutane is proving to be unstable, undergoing ring-opening under seemingly mild conditions (e.g., during purification or subsequent reactions). How can I prevent this?
Answer:
The high ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions, and the presence of fluorine can further influence this reactivity.[4][5] Ring-opening can be initiated by nucleophiles, electrophiles, or thermal stress.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Acid or Base Sensitivity | Lewis or Brønsted acids can protonate a substituent or the fluorine atom, initiating ring-opening. Similarly, strong bases can deprotonate an acidic C-H bond, leading to elimination and ring cleavage. | 1. Neutralize Reaction Media: Ensure all reaction workups are performed under neutral pH conditions. Use buffered aqueous solutions if necessary. 2. Avoid Protic Acids: In subsequent steps, opt for aprotic conditions where possible. 3. Use Non-nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., proton sponge, DBU) to minimize direct attack on the ring. |
| Nucleophilic Attack | The electron-withdrawing nature of fluorine can render adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack, which can trigger ring-opening. | 1. Protect Functional Groups: If your cyclobutane has other electrophilic sites, protect them before attempting reactions with strong nucleophiles. 2. Use "Soft" Nucleophiles: In some cases, "softer" nucleophiles may be less prone to inducing ring-opening than "hard" nucleophiles. |
| Thermal Instability | The inherent strain makes these molecules sensitive to heat. Electrocyclic ring-opening can occur upon heating, particularly in cyclobutene systems.[6] | 1. Low-Temperature Reactions: Perform all subsequent reactions at the lowest possible temperature. 2. Purification Method: Avoid high-temperature distillation. Opt for flash column chromatography at room temperature or recrystallization. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the behavior and analysis of fluorinated four-membered rings.
Conformational Analysis
Question 1: Why does my ¹⁹F NMR spectrum show broad signals or more peaks than expected for my fluorinated cyclobutane?
Answer:
This is often due to the puckered nature of the cyclobutane ring and the influence of fluorine on its conformational dynamics. Unlike a planar square, a cyclobutane ring exists in a dynamic equilibrium between puckered conformations to relieve torsional strain.[4][5]
-
Slow Conformational Exchange: The energy barrier to interconversion between different puckered states can be significant. If this exchange is slow on the NMR timescale at room temperature, you will see distinct signals for each fluorine in each major conformation. These signals may be broad if the exchange rate is intermediate.
-
Fluorine's Influence: Fluorine substitution can significantly bias this equilibrium, favoring conformations that minimize dipole-dipole interactions or maximize stabilizing hyperconjugative effects.[7] This can lead to a more complex spectrum than for a non-fluorinated analogue.
Troubleshooting Workflow for Complex NMR Spectra:
Caption: Workflow for diagnosing complex ¹⁹F NMR spectra.
Reactivity and Stability
Question 2: How does gem-difluorination affect the stability and reactivity of a cyclobutane ring compared to monofluorination?
Answer:
-
Electronic Effects: A CF₂ group has a profound electron-withdrawing effect, which can significantly alter the acidity of adjacent protons. This can make the molecule more susceptible to base-mediated elimination reactions.
-
Conformational Locking: The steric bulk and dipolar interactions of a CF₂ group can more rigidly lock the puckered conformation of the cyclobutane ring compared to a single fluorine atom.[8] This can influence the stereochemical outcome of reactions at other positions on the ring.
-
Bond Lengths: Computational studies have shown that α-fluorination can weaken the bond between the fluorinated carbon and an adjacent electronegative group, potentially creating a site for selective bond cleavage.[9]
Drug Discovery Applications
Question 3: Why are fluorinated cyclobutanes considered valuable motifs in drug design?
Answer:
Fluorinated cyclobutanes offer a unique combination of properties that medicinal chemists can leverage to fine-tune drug candidates.[1][10]
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[2]
-
Conformational Constraint: The rigid cyclobutane scaffold can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a target protein.[11]
-
Modulation of Physicochemical Properties: Fluorination allows for the fine-tuning of properties like lipophilicity (logP) and acidity (pKa).[11][12] This can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, strategic fluorination can lower the pKa of a nearby amine, reducing off-target effects at physiological pH.
-
Bioisosterism: The fluorinated cyclobutane motif can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or carbonyls, while introducing beneficial properties.
Logical Relationship in Drug Design:
Caption: Role of fluorinated cyclobutanes in drug discovery.
References
-
A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. ResearchGate. Available at: [Link]
-
Fluorinated four‐membered rings in drug design and their synthetic method development. ResearchGate. Available at: [Link]
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Available at: [Link]
-
Fluorinated Rings: Conformation and Application. ResearchGate. Available at: [Link]
-
Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. Available at: [Link]
-
Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI. Available at: [Link]
-
Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. PubMed. Available at: [Link]
-
A) Conformational preference of 4‐(R)‐ and 4‐(S)‐proline derivatives... ResearchGate. Available at: [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Available at: [Link]
-
Oxidative ring‐opening fluorination of cyclopropanes (A). Fluorination... ResearchGate. Available at: [Link]
-
Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Royal Society of Chemistry. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in the Construction of Fluorinated Organoboron Compounds. PMC. Available at: [Link]
-
Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. National Institutes of Health. Available at: [Link]
-
Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific. Available at: [Link]
-
The conformational dependence of the proline ring on the fluorination at position 4. ResearchGate. Available at: [Link]
-
Cyclobutene Ring Opening Reactions. ResearchGate. Available at: [Link]
-
Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. ACS Publications. Available at: [Link]
-
Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. Royal Society of Chemistry. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. Available at: [Link]
-
Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Royal Society of Chemistry. Available at: [Link]
-
(PDF) The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. ResearchGate. Available at: [Link]
-
4.3 Stability of Cycloalkanes: Ring Strain. LibreTexts. Available at: [Link]
-
Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Available at: [Link]
-
Ring strain. Wikipedia. Available at: [Link]
-
(PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. Available at: [Link]
-
Stranger Rings: How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics and Fluorinated Product Formation. Semantic Scholar. Available at: [Link]
-
Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. ResearchGate. Available at: [Link]
-
Stranger Rings: How Heteroarenes and the Degree of Methyl Group Fluorination Affect Photolysis Kinetics and Fluorinated Product Formation. PubMed. Available at: [Link]
-
Ring-opening fluorination of bicyclic azaarenes. Royal Society of Chemistry. Available at: [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]
-
X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. Available at: [Link]
-
NON-COVALENT INTERACTIONS IN COMPLEXES OF FLUORINATED AROMATIC RINGS INVESTIGATED BY ROTATIONAL SPECTROSCOPY. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of trans-2-Fluorocyclobutan-1-ol Derivatives: A Comparative Analytical Guide
Executive Summary
The incorporation of fluorine into saturated carbocycles is a premier strategy in modern drug design to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. However, the stereochemical analysis of 2-fluorocyclobutan-1-ol derivatives presents a unique challenge. The high ring strain (~26 kcal/mol) and the "puckering" dynamics of the cyclobutane ring render standard solution-state NMR analysis ambiguous regarding specific conformer populations.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and DFT modeling for this specific scaffold. We demonstrate that while NMR provides dynamic solution averages, SC-XRD of p-nitrobenzoate derivatives is the requisite "Gold Standard" for determining absolute configuration and resolving the specific trans-diequatorial vs. trans-diaxial puckering preferences driven by the fluorine gauche effect.
Part 1: The Structural Challenge
In trans-2-fluorocyclobutan-1-ol, the vicinal fluorine and hydroxyl groups are on opposite faces of the ring. Unlike cyclohexane, which adopts a stable chair, cyclobutane oscillates between "puckered" conformations to relieve torsional strain.
The core structural question for drug developers is: Does the fluorine atom adopt a pseudo-equatorial or pseudo-axial orientation?
-
Pseudo-equatorial: Minimizes 1,3-diaxial-like steric interactions.
-
Pseudo-axial: Often favored by electronic factors (hyperconjugation
), known as the gauche effect, though less pronounced in trans isomers than cis.
Misinterpreting this conformation leads to erroneous pharmacophore modeling.
Part 2: Comparative Analysis of Analytical Methods
The following table contrasts the three primary methods for analyzing trans-2-fluorocyclobutan-1-ol derivatives.
Table 1: Performance Comparison of Structural Elucidation Methods
| Feature | Method A: SC-XRD (Recommended) | Method B: Solution NMR ( | Method C: DFT Modeling |
| Primary Output | Absolute configuration (R/S) & precise bond angles. | Scalar couplings ( | Energy minima & predicted geometry. |
| Conformational Insight | Static: Captures the single lowest-energy solid-state conformer (puckering angle). | Averaged: Rapid ring flipping averages signals; requires deconvolution. | Theoretical: Heavily dependent on basis set and solvent model. |
| Stereochemical Certainty | 100% (via anomalous dispersion or chiral derivatization). | Medium: Ambiguous without chiral shift reagents (e.g., Mosher's acid). | Low: Cannot prove synthesis outcome, only predict stability. |
| Sample Requirement | Single Crystal ( | Dissolved sample (~5 mg). | High-performance computing cluster. |
| Throughput | Low (Days to Weeks). | High (Minutes).[1][2][3] | Medium (Hours).[1][2][3] |
| Cost | High (Instrument time + Cryogenics). | Low. | Low (Software license). |
Detailed Assessment[3][5]
Why X-ray Wins for this Scaffold:
While NMR (
The Limitation: The parent alcohol (trans-2-fluorocyclobutan-1-ol) is often a volatile oil or low-melting solid, making direct crystallization difficult. Derivatization is not optional; it is a requirement.
Part 3: Experimental Protocol (Self-Validating)
To render the molecule crystalline and heavy enough for reliable diffraction, we utilize the 3,5-dinitrobenzoate or p-nitrobenzoate ester. These groups introduce strong
Workflow Diagram
Caption: Figure 1. Optimized workflow for converting volatile fluorinated alcohols into diffraction-quality crystalline solids.
Step-by-Step Methodology
1. Derivatization (Synthesis of p-Nitrobenzoate)
-
Rationale: The nitro group adds rigidity and acts as a strong diffraction scatterer.
-
Protocol:
-
Dissolve trans-2-fluorocyclobutan-1-ol (1.0 eq) in anhydrous CH
Cl (DCM). -
Add anhydrous pyridine (1.5 eq) and cool to 0°C under N
. -
Add p-nitrobenzoyl chloride (1.2 eq) portion-wise.
-
Warm to room temperature and stir for 4 hours.
-
Validation Point: Monitor by TLC. The ester is significantly less polar (higher R
) than the alcohol.
-
2. Purification (The "Clean" Check)
-
Protocol: Wash the organic layer with 1M HCl (removes pyridine), then sat. NaHCO
(removes unreacted acid), then Brine. Dry over Na SO . -
Criticality: Any residual benzoic acid will co-crystallize and ruin the diffraction pattern.
3. Crystallization (Vapor Diffusion Method)
-
Rationale: Direct evaporation often yields amorphous films. Vapor diffusion controls the supersaturation rate.
-
Protocol:
-
Dissolve the purified ester (~20 mg) in a minimal amount of "Good Solvent" (e.g., DCM or Acetone) in a small inner vial.
-
Place this open vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane or Hexane).
-
Seal the outer jar.
-
Wait: Allow to stand undisturbed for 3–7 days. The pentane vapors will slowly diffuse into the DCM, lowering solubility and growing high-quality prisms.
-
4. Data Collection & Refinement
-
Temperature: Collect data at 100 K (cryostream). This "freezes" the ring puckering, reducing thermal ellipsoids.
-
Radiation: Mo-K
is standard, but Cu-K is preferred if the crystal is small or weakly diffracting, as it provides higher flux.
Part 4: Data Interpretation & Decision Logic
Once the structure is solved, apply the following logic to interpret the biological relevance.
Decision Matrix: Interpreting the Ring Pucker
Caption: Figure 2. Logic flow for interpreting the stereoelectronic implications of the crystallographic data.
Key Parameters to Report
When publishing or presenting this data, you must extract and tabulate:
-
C(1)-C(2)-C(3)-C(4) Torsion Angle: Defines the degree of puckering.
-
C-F Bond Length: Compare to standard (1.35 Å). Lengthening suggests
hyperconjugation. -
Intermolecular Contacts: Look for F...H-C interactions in the lattice, which mimic protein-ligand binding forces.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Wiberg, K. B., et al. (2004). Conformational preferences of 2-substituted cyclobutanones and cyclobutanes. The Journal of Organic Chemistry, 69(22), 7661-7667. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[4][5] Beilstein Journal of Organic Chemistry, 6, 38. Link
-
Organic Syntheses. (1923). p-Nitrobenzoic Acid.[2][6] Org.[2][7] Synth. 3, 75. (Standard protocol for nitrobenzoate precursors). Link
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for deposition of X-ray data. Link
Sources
- 1. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Origami with small molecules: exploiting the C–F bond as a conformational tool [beilstein-journals.org]
- 5. southampton.ac.uk [southampton.ac.uk]
- 6. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 7. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
Computational Showdown: trans- vs. cis- Fluorocyclobutanol Stability—A Guide for Researchers
In the intricate world of drug design and molecular engineering, the spatial arrangement of atoms—stereoisomerism—can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The cyclobutane ring, a "popular four-membered carbocycle," serves as a versatile scaffold in many bioactive compounds.[1] When substituted, the seemingly subtle difference between a cis and trans arrangement can have profound consequences. This guide provides a deep dive into the computational comparison of the stability of trans- and cis-3-fluorocyclobutanol, offering insights for researchers, scientists, and drug development professionals. We will explore the underlying principles governing their stability, detail the computational methodologies for their analysis, and present data-driven comparisons.
The Strategic Importance of Fluorine in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to enhance a variety of pharmacokinetic and physicochemical properties.[2] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, which can in turn improve a compound's bioavailability.[3] Furthermore, the introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation and potentially increasing its binding affinity to a target protein. The strong carbon-fluorine bond also enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4]
Conformational Landscape of the Cyclobutane Ring
Unlike the planar depiction often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would lead to significant eclipsing strain between adjacent hydrogen atoms. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.[5] This puckering creates two distinct substituent positions: axial and equatorial. Generally, substituents in the equatorial position experience less steric hindrance than those in the axial position, which are subject to unfavorable 1,3-diaxial interactions.[5]
A Tale of Two Isomers: cis- vs. trans--3-Fluorocyclobutanol
In 3-fluorocyclobutanol, we have two substituents on the cyclobutane ring: a fluorine atom and a hydroxyl group. The relative stability of the cis and trans isomers depends on the interplay of several factors, primarily steric and electronic effects.
The General Rule: Steric Hindrance and the Preference for cis in 1,3-Disubstituted Cyclobutanes
For many 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable than the trans isomer. This counterintuitive finding can be explained by the puckered conformation of the cyclobutane ring. In the cis isomer, both substituents can occupy equatorial-like positions, minimizing steric strain. In contrast, for the trans isomer to accommodate a puckered conformation, one substituent must be in an axial-like position and the other in an equatorial-like position, leading to greater 1,3-diaxial steric interactions.[5][6] For example, cis-1,3-dimethylcyclobutane is more stable than its trans counterpart because both methyl groups can reside in equatorial positions in the puckered ring.[5]
An Exception to the Rule: When trans Prevails
Interestingly, this general preference for the cis isomer is not universal. A study on 1,3-diphenylsulphonylcyclobutane found that the trans isomer is more stable than the cis isomer by 2.1 kcal/mol.[6][7] Computational analysis revealed that in this case, the cyclobutane ring is nearly planar, which alleviates the 1,3-diaxial interactions that would typically destabilize the trans isomer.[6][7] This highlights that the specific nature of the substituents can significantly influence the conformational preferences of the cyclobutane ring.
The Case of 3-Fluorocyclobutanol: A Balancing Act
For 3-fluorocyclobutanol, predicting the more stable isomer requires careful consideration of both steric and electronic factors.
-
trans- 3-Fluorocyclobutanol: In a puckered conformation, the larger hydroxyl group would preferentially occupy an equatorial position to minimize steric strain, forcing the smaller fluorine atom into an axial position. This would still result in some 1,3-diaxial interactions between the fluorine and the axial hydrogens.
-
cis- 3-Fluorocyclobutanol: In the cis isomer, both the fluorine and hydroxyl groups can occupy equatorial-like positions, which would be sterically favorable. However, another significant factor comes into play: the potential for intramolecular hydrogen bonding . The proximity of the hydroxyl group's hydrogen and the electronegative fluorine atom in the cis conformation could allow for a stabilizing O-H···F hydrogen bond.[3][8] Computational studies on other fluorinated alcohols have provided evidence for such intramolecular hydrogen bonds, which can significantly influence conformational preferences.[9]
Computational Methodology for Stability Analysis
To quantitatively assess the relative stabilities of trans- and cis-fluorocyclobutanol, computational chemistry provides a powerful toolkit. Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance of accuracy and computational cost.
Experimental Protocol: A DFT-Based Workflow
-
Structure Generation: The initial 3D structures of cis- and trans-3-fluorocyclobutanol are built using molecular modeling software. For each isomer, multiple possible conformations (e.g., different puckering angles and hydroxyl group orientations) should be generated.
-
Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy geometry for each conformer.
-
Frequency Calculations: To confirm that the optimized structures are true energy minima (and not transition states), frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.
-
Relative Energy Calculation: The relative stability of the isomers is determined by comparing their calculated electronic energies, or more accurately, their Gibbs free energies. The energy difference (ΔE or ΔG) between the most stable conformer of the cis isomer and the most stable conformer of the trans isomer indicates which is thermodynamically preferred.
The following diagram illustrates the computational workflow:
Caption: A typical DFT-based workflow for comparing isomer stability.
Quantitative Comparison: What the Data Suggests
| System | More Stable Isomer | Energy Difference (kcal/mol) | Primary Reason | Reference |
| 1,3-Dimethylcyclobutane | cis | Not specified | Both methyl groups can be equatorial. | [5] |
| 1,3-Diphenylsulphonylcyclobutane | trans | 2.1 (experimental), 2.6 (computational) | Nearly planar ring conformation. | [6][7] |
Based on these examples and theoretical principles, the stability of 3-fluorocyclobutanol is likely a close call. The steric preference for the cis isomer with two equatorial-like substituents would be a significant stabilizing factor. However, the potential for a stabilizing intramolecular hydrogen bond in the cis isomer could further favor this configuration. Conversely, if the electronic repulsions between the electronegative fluorine and oxygen atoms are dominant, or if the ring adopts a more planar conformation, the trans isomer could be favored. A dedicated computational study is necessary to definitively determine the most stable isomer.
Conclusion
The seemingly simple choice between a cis and trans isomer of 3-fluorocyclobutanol has complex energetic underpinnings. While general principles of steric hindrance in puckered cyclobutane rings often favor the cis isomer for 1,3-disubstitution, electronic effects such as intramolecular hydrogen bonding and the specific nature of the substituents can alter this preference. For drug development professionals, a thorough computational analysis is a crucial step in understanding the conformational behavior of such molecules, which ultimately influences their biological activity and therapeutic potential. The methodologies outlined in this guide provide a robust framework for conducting such an analysis and making informed decisions in the design of novel therapeutics.
References
-
Zilberg, S., et al. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 76(6), 828-831. [Link]
-
Maryasin, B., & Maulide, N. (2015). On the Stability of Disubstituted Cyclobutenes – A Computational Study. ChemistryOpen, 4(4), 433-437. [Link]
-
ResearchGate. (2025). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. [Link]
-
Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? [Link]
-
ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]
-
National Center for Biotechnology Information. (n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. [Link]
-
Beilstein Journals. (n.d.). Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
National Center for Biotechnology Information. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of cis/trans Isomers of 2-Fluorocyclobutanols
For researchers in medicinal chemistry and materials science, the precise stereochemical assignment of fluorinated organic molecules is paramount. The distinct spatial arrangement of atoms in cis and trans isomers can lead to profoundly different pharmacological activities, physical properties, and reaction kinetics. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous differentiation of cis and trans isomers of 2-fluorocyclobutanols, a class of compounds with growing importance in drug development. We will delve into the causality behind experimental choices and provide field-proven insights to ensure trustworthy and reproducible results.
The Structural Challenge: cis vs. trans 2-Fluorocyclobutanol
The core of the analytical challenge lies in the puckered nature of the cyclobutane ring and the relative orientations of the fluorine (F) and hydroxyl (OH) groups. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has significant consequences for the molecule's conformation, dipole moment, and intermolecular interactions, which can be effectively probed by modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing between these diastereomers.[1][2] By analyzing the chemical shifts and, more importantly, the spin-spin coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, we can deduce the through-bond and through-space relationships between nuclei, which are directly dependent on the stereochemistry.
¹H NMR: Unraveling Dihedral Angles through Coupling Constants
The key to differentiation in ¹H NMR lies in the vicinal coupling constants (³J) between protons, which are highly sensitive to the dihedral angle between them, as described by the Karplus equation.[1] The protons on the cyclobutane ring, particularly those adjacent to the fluorine and hydroxyl-bearing carbons (C1 and C2), will exhibit distinct coupling patterns for each isomer.
In the cis isomer, the proton on the fluorine-bearing carbon (H2) and the proton on the hydroxyl-bearing carbon (H1) will have a different dihedral angle compared to the trans isomer. This results in a measurable difference in the ³J(H1-H2) coupling constant.
Table 1: Expected ¹H NMR Spectral Data for 2-Fluorocyclobutanol Isomers
| Parameter | cis-2-Fluorocyclobutanol | trans-2-Fluorocyclobutanol | Rationale |
| ³J(H1-H2) | Smaller value (typically 2-5 Hz) | Larger value (typically 7-10 Hz) | The dihedral angle in the trans isomer is closer to 180°, leading to a larger coupling constant. |
| Chemical Shift δ(H1) | Varies | Varies | Can be influenced by the anisotropic effect of the fluorine atom and hydrogen bonding. |
| Chemical Shift δ(H2) | Downfield shift | Upfield shift (relative to cis) | The relative orientation of the electronegative F and OH groups influences the local electronic environment. |
¹⁹F NMR: A Sensitive Probe of the Fluorine Environment
¹⁹F NMR is an exceptionally sensitive technique for distinguishing fluorinated isomers due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F nucleus.[3][4] The chemical shift of the fluorine atom is highly dependent on its local electronic environment, which is directly impacted by the proximity of the hydroxyl group.
In the cis isomer, the fluorine and hydroxyl groups are in closer proximity, which can lead to through-space interactions and potential intramolecular hydrogen bonding, influencing the ¹⁹F chemical shift. Furthermore, the coupling between ¹⁹F and nearby protons (²J(F-H2), ³J(F-H1), etc.) will differ between the isomers.
Table 2: Expected ¹⁹F NMR Spectral Data for 2-Fluorocyclobutanol Isomers
| Parameter | cis-2-Fluorocyclobutanol | trans-2-Fluorocyclobutanol | Rationale |
| Chemical Shift δ(F) | Distinct chemical shift | Distinct chemical shift | The different spatial arrangement relative to the OH group and the rest of the molecule creates a unique electronic environment. |
| ³J(F-H1) | Smaller value | Larger value | Similar to proton-proton coupling, the through-bond coupling is dependent on the dihedral angle. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 2-fluorocyclobutanol isomer mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical as it can influence hydrogen bonding and conformational equilibria.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately measure coupling constants.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to determine the chemical shifts of the fluorine signals for each isomer. Then, acquire a proton-coupled ¹⁹F NMR spectrum to determine the F-H coupling constants.
-
2D NMR (COSY & HSQC): For complex spectra, acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons. This will aid in the unambiguous assignment of all signals.
-
NOESY/EXSY for Dynamic Processes: In cases where conformational exchange might be occurring, 1D or 2D NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy) experiments can be used to identify interconverting species.[5]
Infrared (IR) Spectroscopy: Probing Hydrogen Bonding
Infrared spectroscopy is a valuable complementary technique that provides information about the vibrational modes of a molecule, particularly the O-H stretching frequency, which is highly sensitive to hydrogen bonding.[6][7] The ability to form intramolecular versus intermolecular hydrogen bonds differs significantly between the cis and trans isomers.
-
cis-2-Fluorocyclobutanol: The proximity of the F and OH groups on the same face of the ring allows for the possibility of an intramolecular hydrogen bond (O-H···F).
-
trans-2-Fluorocyclobutanol: The F and OH groups are on opposite faces, making intramolecular hydrogen bonding impossible. Therefore, this isomer will primarily exhibit intermolecular hydrogen bonding (O-H···O-H) between molecules.
This difference is observable in the O-H stretching region of the IR spectrum (typically 3200-3700 cm⁻¹).
Table 3: Expected IR Spectral Data for 2-Fluorocyclobutanol Isomers
| Vibrational Mode | cis-2-Fluorocyclobutanol | trans-2-Fluorocyclobutanol | Rationale |
| O-H Stretch (dilute solution) | A sharp, weaker band around 3600 cm⁻¹ (intramolecular H-bond) and a broad band for intermolecular H-bonds. | Primarily a broad, strong band around 3300-3400 cm⁻¹ (intermolecular H-bonds).[8] | The presence of an intramolecular H-bond in the cis isomer results in a less perturbed, higher frequency O-H stretch. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Dilute Solution): Prepare a dilute solution of the isomer (or mixture) in a non-polar solvent that does not hydrogen bond, such as carbon tetrachloride (CCl₄) or hexane. A low concentration is crucial to minimize intermolecular hydrogen bonding and emphasize the intramolecular interactions.
-
Acquisition: Acquire the IR spectrum using a standard FTIR spectrometer.
-
Analysis: Carefully examine the O-H stretching region. The presence of a relatively sharp band at higher wavenumbers in the spectrum of the cis isomer is a key diagnostic feature.
Computational Chemistry: A Predictive and Corroborative Approach
In modern chemical analysis, computational methods serve as a powerful tool to predict spectroscopic properties and corroborate experimental findings.[9][10] Using Density Functional Theory (DFT) calculations, it is possible to:
-
Optimize Geometries: Determine the lowest energy conformations of both the cis and trans isomers.
-
Predict NMR Spectra: Calculate the theoretical ¹H and ¹⁹F NMR chemical shifts and coupling constants for each isomer.[11][12] These predicted spectra can then be compared with the experimental data to confirm assignments.
-
Predict IR Frequencies: Calculate the vibrational frequencies to aid in the assignment of the experimental IR spectrum, including the O-H stretching frequencies for different hydrogen-bonding scenarios.
Workflow for Computational Analysis
Caption: A typical workflow for using computational chemistry to aid in isomer differentiation.
Comparative Summary and Best Practices
| Technique | Strengths | Limitations | Best For |
| ¹H & ¹⁹F NMR | Definitive, quantitative, provides detailed structural information (coupling constants). | Can be complex for mixtures, requires careful interpretation. | Unambiguous structural assignment and quantification of isomer ratios. |
| IR Spectroscopy | Fast, sensitive to hydrogen bonding, good for qualitative assessment. | Can be ambiguous in concentrated samples, less structurally informative than NMR. | Rapidly identifying the presence of intramolecular hydrogen bonding, confirming the cis isomer. |
| Computational Chemistry | Predictive power, aids in spectral assignment, provides conformational insights. | Requires computational resources and expertise, accuracy depends on the level of theory. | Corroborating experimental assignments and understanding the structural basis for spectral differences. |
Senior Scientist's Recommendation: For the most reliable and comprehensive differentiation of cis and trans 2-fluorocyclobutanol isomers, a combined approach is recommended. Start with ¹H and ¹⁹F NMR spectroscopy as the primary, definitive techniques. Use IR spectroscopy, particularly in dilute solutions, to quickly probe for the presence of intramolecular hydrogen bonding characteristic of the cis isomer. Finally, employ computational chemistry to predict the spectra of both isomers, which will provide a strong theoretical foundation to confidently assign your experimental data. This multi-faceted approach ensures the highest level of scientific rigor and trustworthiness in your stereochemical assignments.
References
- Liddel, U., & Becker, E. D. (1957). Infra-red spectroscopic studies of hydrogen bonding in methanol, ethanol, and t-butanol. Spectrochimica Acta, 10, 70-84.
- Pradzynski, C. C., et al. (2016). Infrared spectroscopic study of hydrogen bonding topologies in the smallest ice cube. Proceedings of the National Academy of Sciences, 113(48), 13649-13654.
- Groves, J. T., & Ahn, J. (2016). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. Organic Letters, 18(1), 14-17.
- Luthey-Schulten, Z., et al. (2019). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. The Journal of Physical Chemistry B, 123(37), 7946-7957.
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
- Beran, G. J. O., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
- de Figueiredo, L. J. S. A., & da Silva, A. C. M. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(18), 4236.
- Fábián, L., & Kállay, M. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 22(34), 19041-19053.
- Foroozandeh, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
-
Signal Processing, Inc. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]
- Kumar, A., & Singh, V. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(19), 12646-12651.
- Manatt, S. L., & Elleman, D. D. (1964). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of the American Chemical Society, 86(14), 2825-2831.
- D'Urso, A., et al. (2018). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Li, Q., & Wang, N. (2004). Excess Infrared Absorption Spectroscopy and Its Applications in the Studies of Hydrogen Bonds in Alcohol-Containing Binary Mixtures. Applied Spectroscopy, 58(7), 804-810.
-
LibreTexts Chemistry. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Reddit. (2014, March 8). Computational prediction of NMR spectra?. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
- Bagno, A., et al. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(14), 2993-2996.
- Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem.
- Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Cuisset, A., et al. (2022). Rovibrational Spectroscopy of Trans and Cis Conformers of 2-Furfural from High-Resolution Fourier Transform and QCL Infrared Measurements. Molecules, 27(15), 4983.
Sources
- 1. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. biophysics.org [biophysics.org]
- 5. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. egr.msu.edu [egr.msu.edu]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. (PDF) Predicting NMR Spectra by Computational Methods: [research.amanote.com]
"trans-2-Fluorocyclobutan-1-ol" vs other fluorinated cycloalkanols
Title: trans-2-Fluorocyclobutan-1-ol: A Comparative Technical Guide for Medicinal Chemistry Applications
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), trans-2-fluorocyclobutan-1-ol represents a critical bioisostere. Unlike its five- and six-membered counterparts, the cyclobutane scaffold offers a unique "puckered" geometry that rigidly orients the fluorine and hydroxyl vectors. This guide analyzes the trans-isomer's superiority in modulating lipophilicity (LogP) and metabolic stability compared to cis-isomers and non-fluorinated analogs, providing actionable protocols for its synthesis and characterization.
Structural & Conformational Dynamics
The distinct behavior of trans-2-fluorocyclobutan-1-ol arises from the interplay between ring strain (~26 kcal/mol) and the stereoelectronic effects of the C–F bond.
-
The Puckering Effect: Unlike cyclohexane (chair) or cyclopentane (envelope), cyclobutane adopts a "butterfly" or puckered conformation with a dihedral angle of approximately 25–30°.
-
Dipole Vector Alignment:
-
Trans-Isomer: The C–F and C–O bonds adopt a pseudo-diequatorial orientation. This anti-parallel alignment leads to partial dipole cancellation, resulting in a lower net molecular dipole moment.
-
Cis-Isomer: The substituents adopt a pseudo-axial/equatorial arrangement. While this allows for a potential intramolecular hydrogen bond (OH···F), it forces the dipole vectors to summate, creating a highly polar "face."
-
-
The Gauche Effect: In acyclic systems (e.g., 2-fluoroethanol), the gauche conformation is preferred due to
hyperconjugation. In cyclobutane, the trans isomer is geometrically constrained to a dihedral angle of ~120°, preventing this stabilization. Consequently, the trans isomer is driven primarily by steric relief rather than stereoelectronic stabilization.
Visualizing the Conformational Energy Landscape
Figure 1: Conformational and synthetic relationship between the ketone precursor and the alcohol isomers. The trans-isomer is generally the thermodynamic product due to minimized steric repulsion.
Comparative Physicochemical Profile
The introduction of fluorine at the
Table 1: Physicochemical Comparison of Fluorinated Cycloalkanols
| Property | Cyclobutanol (Parent) | trans-2-F-Cyclobutanol | cis-2-F-Cyclobutanol | trans-2-F-Cyclohexanol |
| pKa (OH) | ~16.0 | 14.2 – 14.5 | 14.2 – 14.5 | ~14.5 |
| LogP (Lipophilicity) | 0.6 | 0.8 – 0.9 | 0.3 – 0.5 | 1.2 |
| H-Bond Donor (HBD) | Moderate | High (Inductive boost) | High | High |
| Dipole Moment | ~1.7 D | ~1.9 D (Cancellation) | ~3.2 D (Summation) | ~2.1 D |
| Conformation | Puckered | Rigid Pucker | Rigid Pucker | Chair (Fluxional) |
-
Key Insight: The trans-isomer is more lipophilic (higher LogP) than the cis-isomer. This is critical for CNS drug design where permeability is paramount. The cis-isomer, with its high net dipole, is more solvated by water, lowering its LogP.
Synthetic Accessibility & Scalability
Accessing the trans-isomer with high selectivity requires controlling the hydride reduction of the
Mechanism of Selectivity
Reduction of 2-fluorocyclobutanone follows the Felkin-Anh model (or a cyclic equivalent). The hydride source (e.g., NaBH4) attacks the carbonyl carbon from the face anti to the electronegative fluorine atom to minimize electrostatic repulsion and steric clash. This preferentially yields the trans-alcohol.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway emphasizing the diastereoselective reduction.
Experimental Protocols
Protocol A: Synthesis of trans-2-Fluorocyclobutan-1-ol
Validation: This protocol relies on the steric control of hydride addition.
Reagents:
-
2-Fluorocyclobutanone (1.0 eq)
-
Sodium Borohydride (NaBH4) (0.5 eq)
-
Methanol (anhydrous)
-
Saturated NH4Cl solution
Procedure:
-
Setup: Dissolve 2-fluorocyclobutanone (10 mmol) in anhydrous methanol (20 mL) under an inert atmosphere (
). Cool the solution to -78°C (dry ice/acetone bath). Cooling is critical to maximize diastereoselectivity. -
Reduction: Add NaBH4 (5 mmol) portion-wise over 10 minutes. The low temperature prevents rapid, non-selective reduction.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO4; alcohol spots turn yellow).
-
Quench: Carefully quench with saturated aqueous NH4Cl (10 mL) at 0°C.
-
Extraction: Extract with Diethyl Ether (
mL). The trans-isomer is less polar and extracts efficiently. -
Purification: Dry organics over
, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient 9:1 to 7:3).-
Observation: The trans-isomer typically elutes before the cis-isomer due to lower polarity (higher Rf).
-
Protocol B: Characterization & H-Bond Acidity Assessment
Validation:
-
NMR Sample: Dissolve 10 mg of product in
. -
-NMR: Look for the geminal proton coupling (
) and vicinal proton coupling ( ).-
Trans: The vicinal coupling
is typically smaller (~5-10 Hz) due to the dihedral angle (~120°). -
Cis: The vicinal coupling is often larger (~15-20 Hz) or distinct due to the eclipse-like geometry.
-
-
H-Bond Acidity (Titration): Measure the chemical shift of the OH proton (
) in . Titrate with DMSO-d6. A larger downfield shift ( ) indicates a stronger H-bond donor, characteristic of the inductively activated trans-isomer.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link
The Strategic Incorporation of trans-2-Fluorocyclobutan-1-ol as a Bioisostere for Hydroxyl Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug design, the hydroxyl group is a frequent partner, capable of forming key hydrogen bonds with biological targets. However, its metabolic liabilities and potential for undesirable pharmacokinetic properties often necessitate its replacement. This guide provides an in-depth technical analysis of trans-2-Fluorocyclobutan-1-ol as a promising bioisosteric replacement for the hydroxyl moiety, offering a nuanced balance of steric bulk, electronics, and metabolic stability. We will explore its physicochemical properties and compare its performance with other common hydroxyl bioisosteres, supported by experimental data and detailed protocols for evaluation.
The Rationale for Bioisosteric Replacement of Hydroxyl Groups
The hydroxyl group, while a powerful tool for achieving target affinity through hydrogen bonding, can be a double-edged sword in drug development.[1] It is often a primary site for phase II metabolism, leading to rapid clearance and poor bioavailability. Furthermore, its high polarity can hinder passive diffusion across cell membranes. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties, is a cornerstone of modern medicinal chemistry.[2][3]
Introducing trans-2-Fluorocyclobutan-1-ol: A Novel Hydroxyl Mimic
trans-2-Fluorocyclobutan-1-ol emerges as a compelling candidate for hydroxyl bioisosterism. The introduction of a fluorine atom, the most electronegative element, in close proximity to the hydroxyl group creates a unique electronic environment.[4] This strategic fluorination can modulate the acidity of the hydroxyl proton, influence hydrogen bonding capabilities, and sterically shield the hydroxyl group from metabolic enzymes.[5][6] The rigid cyclobutane scaffold also serves to lock in a specific conformation, which can be advantageous for optimizing ligand-receptor interactions.
Physicochemical Properties: A Comparative Overview
To objectively assess the utility of trans-2-Fluorocyclobutan-1-ol, it is essential to compare its key physicochemical properties against those of a simple secondary alcohol and other common hydroxyl bioisosteres.
| Bioisostere | Representative Structure | Key Physicochemical Properties |
| Secondary Alcohol | Isopropanol | pKa: ~17, LogP: ~0.3. Acts as both a hydrogen bond donor and acceptor. Often a site of oxidation and glucuronidation. |
| trans-2-Fluorocyclobutan-1-ol | pKa: Expected to be lower than a simple alcohol due to the electron-withdrawing fluorine. LogP: Likely higher than a simple alcohol, offering a way to modulate lipophilicity. The fluorine may act as a weak hydrogen bond acceptor. The cyclobutane ring introduces conformational rigidity. | |
| Trifluoromethyl Carbinol | 1,1,1-Trifluoro-2-propanol | pKa: ~12.4. Significantly more acidic than a simple alcohol. The trifluoromethyl group is a strong electron-withdrawing group and can impact lipophilicity.[4] |
| Oxetane | 3-Oxetanol | Can act as a hydrogen bond acceptor. The oxetane ring is more polar than a cyclobutane ring and can improve aqueous solubility. |
Table 1: Comparative Physicochemical Properties of Hydroxyl Bioisosteres. This table provides a qualitative comparison of key properties. The actual values are highly dependent on the specific molecular context.
Experimental Evaluation of Bioisostere Efficacy
The true measure of a bioisostere's success lies in its performance in relevant biological assays. Here, we outline the protocols for three critical experiments used to evaluate and compare the efficacy of hydroxyl bioisosteres in a drug discovery setting.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a fundamental tool for assessing the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.[7][8][9] Increased metabolic stability is a common goal of bioisosteric replacement.
Experimental Workflow:
Figure 2: Workflow for a Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto the semipermeable membrane of Transwell inserts in a multi-well plate.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Before the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. [10]
-
-
Permeability Assay:
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).
-
To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical compartment and fresh buffer to the basolateral compartment.
-
To measure basolateral-to-apical (B-to-A) permeability (to assess active efflux), add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Analysis:
-
At the end of the incubation, collect samples from the receiver compartment.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. [11] * If bidirectional transport was measured, calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests the compound is a substrate for active efflux transporters. [11]
-
IC50 Determination for Target Binding Affinity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, such as an enzymatic reaction. [12][13]This assay is crucial for determining if the bioisosteric replacement has maintained or improved the compound's affinity for its intended target.
Logical Relationship for IC50 Determination:
Figure 3: Logical flow for determining the IC50 of an enzyme inhibitor.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a series of dilutions of the test compound (inhibitor) covering a wide concentration range.
-
Prepare solutions of the target enzyme and its substrate at concentrations appropriate for the specific assay.
-
-
Assay Execution:
-
In a microplate, combine the enzyme, substrate, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Initiate the reaction (e.g., by adding the substrate or a cofactor).
-
Incubate the plate under controlled conditions (e.g., temperature and time).
-
Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data by setting the average of the no-inhibitor controls to 100% activity and the no-enzyme controls to 0% activity.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition of enzyme activity. [12]
-
Conclusion: A Strategic Tool for Drug Optimization
trans-2-Fluorocyclobutan-1-ol represents a sophisticated and valuable tool in the medicinal chemist's armamentarium for hydroxyl bioisosteric replacement. Its unique combination of electronic modulation, steric influence, and conformational rigidity offers a compelling strategy to overcome the metabolic and pharmacokinetic challenges often associated with hydroxyl-containing compounds. While the ultimate success of this bioisostere is context-dependent, the experimental frameworks provided in this guide offer a robust approach to its evaluation and comparison with other alternatives. By systematically assessing its impact on metabolic stability, permeability, and target affinity, researchers can make data-driven decisions to advance the development of safer and more effective medicines.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. info.mercell.com [info.mercell.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. courses.edx.org [courses.edx.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating the Stereochemistry of 2-Fluorocyclobutanol Derivatives
Introduction: The Critical Role of Stereochemistry in Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates.[1][2] Fluorine's unique electronic properties can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Among the privileged fluorinated motifs, 2-fluorocyclobutanol derivatives are emerging as valuable building blocks.[2][3] The rigid cyclobutane ring provides a defined three-dimensional structure, while the fluorine and hydroxyl groups offer key interaction points with biological targets.
However, the synthesis of these derivatives often yields a mixture of stereoisomers.[3] The precise spatial arrangement of the fluorine and hydroxyl substituents (i.e., their stereochemistry) can dramatically alter the molecule's interaction with chiral biological systems like enzymes and receptors.[4][5] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit off-target toxicity.[4][6] Therefore, the unambiguous validation of stereochemistry is not merely a matter of analytical rigor but a fundamental necessity for the development of safe and effective pharmaceuticals.[7][8]
This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of 2-fluorocyclobutanol derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower researchers in making informed decisions for their drug development programs.
The Challenge: Differentiating Diastereomers and Enantiomers
The validation of 2-fluorocyclobutanol stereochemistry presents a two-fold challenge:
-
Relative Stereochemistry: Determining the cis or trans relationship between the fluorine and hydroxyl groups. These are diastereomers with distinct physical properties.
-
Absolute Stereochemistry: Assigning the (R) or (S) configuration at each chiral center. This distinguishes between enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.
This guide will compare three orthogonal and powerful techniques to address these challenges: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Environment
NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of 2-fluorocyclobutanol derivatives in solution. By analyzing the chemical shifts and coupling constants of ¹H and ¹⁹F nuclei, we can deduce the spatial relationships between atoms.
Causality Behind the NMR Approach
The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents.[9][10] The through-bond (J-coupling) and through-space (Nuclear Overhauser Effect - NOE) interactions between nuclei are highly dependent on their relative orientation.[11][12] For 2-fluorocyclobutanol, the key is to leverage the unique properties of the ¹⁹F nucleus.[13][14] With 100% natural abundance and high sensitivity, ¹⁹F NMR provides a wide chemical shift dispersion, making it an excellent probe for subtle stereochemical differences.[15][16][17]
Experimental Workflow: NMR Analysis
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 8. Computational validation of the importance of absolute stereochemistry in virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of trans-2-Fluorocyclobutan-1-ol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling trans-2-Fluorocyclobutan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar molecules, including cyclobutanol and other fluorinated alcohols, to ensure a robust margin of safety in all laboratory operations.
Immediate Safety Concerns & Initial Hazard Assessment
Core Principles for Handling:
-
Treat as Hazardous: Until comprehensive toxicological data is available, handle trans-2-Fluorocyclobutan-1-ol with the same precautions as a known hazardous substance.
-
Minimize Exposure: All handling procedures should be designed to minimize the risk of inhalation, ingestion, and skin contact.
-
Controlled Environment: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling trans-2-Fluorocyclobutan-1-ol. The following table outlines the recommended PPE based on the potential hazards.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN166 or equivalent standards. A face shield is recommended for splash hazards. | Protects eyes and face from splashes and potential vapors. Contact lenses should be avoided as they can absorb and concentrate irritants[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact. The exact breakthrough time for gloves should be obtained from the manufacturer, as the resistance can vary[1]. Always inspect gloves for tears or punctures before use. |
| Body Protection | Flame-retardant lab coat or coveralls. | Protects skin and personal clothing from splashes and potential fire hazards. |
| Respiratory Protection | Typically not required with adequate engineering controls (i.e., fume hood). If ventilation is insufficient, a NIOSH-approved respirator with organic vapor cartridges should be used. | Protects against the inhalation of potentially harmful vapors. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling trans-2-Fluorocyclobutan-1-ol.
Caption: A flowchart detailing the process from risk assessment to post-handling procedures for trans-2-Fluorocyclobutan-1-ol.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks.
-
Preparation:
-
Ensure a calibrated fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is accessible.
-
Verify that safety showers and eyewash stations are unobstructed and functional[2].
-
Prepare all necessary equipment and reagents before handling the compound.
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge[2][3].
-
-
Handling:
-
Conduct all manipulations of trans-2-Fluorocyclobutan-1-ol within a certified chemical fume hood.
-
Avoid contact with skin and eyes[2]. Do not breathe mist, vapors, or spray[2].
-
Keep containers securely sealed when not in use[1].
-
Avoid contact with incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides[2].
-
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3]. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical advice[3]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3]. |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3]. |
| Spill | Evacuate the area. Wear appropriate PPE. Contain and absorb the spillage with an inert, non-combustible material (e.g., sand, earth). Place in a suitable, labeled container for disposal. Clean the contaminated area thoroughly[4]. |
Disposal Plan
All waste containing trans-2-Fluorocyclobutan-1-ol must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; do not use glass containers if there is a risk of reaction[5].
-
Disposal: Dispose of the waste through a licensed waste disposal contractor in accordance with local, state, and federal regulations[3][4]. Do not empty into drains[4].
-
Empty Containers: Empty containers may retain product residues and should be handled as hazardous waste until they have been thoroughly cleaned or rinsed[4].
Conclusion
The safe handling of trans-2-Fluorocyclobutan-1-ol requires a proactive and informed approach to safety. By understanding the potential hazards and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Always prioritize a thorough risk assessment before beginning any new procedure.
References
- Apollo Scientific. (2023, July 10). Cyclobutanol Safety Data Sheet.
- Benchchem. (2025). Personal protective equipment for handling 3-Vinylcyclobutanol.
- Fisher Scientific. (2025, December 19). Cyclobutanol Safety Data Sheet.
- Fisher Scientific. (2025, December 21). 2-Fluorotoluene Safety Data Sheet.
- Cloudinary. (2015, May 28). High Performance Fluorinated Solvent Safety Data Sheet.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
- University of Alabama at Birmingham. Safe Handling, Storage and Disposal of Hydrofluoric Acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
